2-Fluoro-1-iodo-3-methylbenzene
Description
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Properties
IUPAC Name |
2-fluoro-1-iodo-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FI/c1-5-3-2-4-6(9)7(5)8/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDFQHVROPUQHCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647554 | |
| Record name | 2-Fluoro-1-iodo-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
916420-21-8 | |
| Record name | 2-Fluoro-1-iodo-3-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40647554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis Pathway for 2-Fluoro-1-iodo-3-methylbenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the primary synthesis pathway for 2-Fluoro-1-iodo-3-methylbenzene, a halogenated aromatic compound with potential applications in pharmaceutical and materials science research. The synthesis involves a two-step process commencing with the diazotization of 2-Fluoro-3-methylaniline, followed by a Sandmeyer-type iodination reaction. This document provides a comprehensive overview of the methodology, including detailed experimental protocols, and summarizes key data for reproducibility and further investigation.
Overview of the Synthesis Pathway
The synthesis of this compound is most effectively achieved through a well-established two-step sequence starting from 2-Fluoro-3-methylaniline. The core of this pathway lies in the transformation of the amino group into a diazonium salt, which is a versatile intermediate. This is followed by the displacement of the diazonium group with iodine.
The overall transformation can be summarized as follows:
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis.
Step 1: Diazotization of 2-Fluoro-3-methylaniline
This initial step involves the conversion of the primary aromatic amine, 2-Fluoro-3-methylaniline, into its corresponding diazonium salt. This reaction is typically carried out at low temperatures to ensure the stability of the diazonium intermediate.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Fluoro-3-methylaniline | C₇H₈FN | 125.15 | (Specify amount) | (Calculate) |
| Hydrochloric Acid (conc.) | HCl | 36.46 | (Specify volume) | (Calculate) |
| Sodium Nitrite | NaNO₂ | 69.00 | (Specify amount) | (Calculate) |
| Water (deionized) | H₂O | 18.02 | (Specify volume) | - |
| Ice | - | - | As needed | - |
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-Fluoro-3-methylaniline and a solution of hydrochloric acid in water.
-
Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.
-
Dissolve sodium nitrite in deionized water and cool the solution in an ice bath.
-
Slowly add the cold sodium nitrite solution dropwise to the aniline solution, ensuring the temperature of the reaction mixture remains between 0-5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt. The resulting solution of 2-fluoro-3-methylbenzenediazonium chloride is used directly in the next step.
Step 2: Iodination of the Diazonium Salt
The unstable diazonium salt is immediately converted to the iodo-derivative through a Sandmeyer-type reaction. For iodination, the use of a copper catalyst is often not required, and potassium iodide serves as the iodide source.
Materials and Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Fluoro-3-methylbenzenediazonium chloride solution | - | - | From Step 1 | (Calculate) |
| Potassium Iodide | KI | 166.00 | (Specify amount) | (Calculate) |
| Water (deionized) | H₂O | 18.02 | (Specify volume) | - |
| Diethyl ether (or other suitable solvent) | (C₂H₅)₂O | 74.12 | As needed | - |
| Sodium thiosulfate (sat. solution) | Na₂S₂O₃ | 158.11 | As needed | - |
| Brine (sat. solution) | NaCl | 58.44 | As needed | - |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | As needed | - |
Procedure:
-
Prepare a solution of potassium iodide in deionized water.
-
Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution should be observed.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours, or until the evolution of nitrogen ceases.
-
Extract the crude product from the aqueous mixture with a suitable organic solvent, such as diethyl ether.
-
Wash the combined organic extracts with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
Purification
The crude product can be purified by vacuum distillation to yield the final, high-purity this compound.
Physical and Chemical Properties:
| Property | Value |
| Molecular Formula | C₇H₆FI |
| Molecular Weight | 236.02 g/mol [1] |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | Not available |
| Density | Not available |
| CAS Number | 916420-21-8[1] |
Reaction Mechanism
The synthesis proceeds through two distinct mechanistic stages:
-
Diazotization: The reaction is initiated by the formation of nitrous acid from sodium nitrite and a strong acid. The nitrous acid is then protonated to form the nitrosonium ion (NO⁺), a potent electrophile. The lone pair of the amino group on 2-fluoro-3-methylaniline attacks the nitrosonium ion, leading to the formation of an N-nitrosamine intermediate. Subsequent tautomerization and protonation, followed by the elimination of a water molecule, generates the stable diazonium ion.
-
Iodination (Sandmeyer-type): While the classic Sandmeyer reaction for chlorination and bromination involves a copper(I) catalyst and a single electron transfer (SET) mechanism to generate an aryl radical, the iodination with potassium iodide is believed to proceed through a different pathway. The iodide ion acts as a nucleophile, directly attacking the diazonium salt and displacing the nitrogen gas.
References
Technical Guide: Physicochemical Properties of 2-Fluoro-1-iodo-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the physicochemical properties of 2-Fluoro-1-iodo-3-methylbenzene (IUPAC Name: this compound), a halogenated aromatic compound of interest in synthetic chemistry and drug discovery. As a versatile chemical intermediate, its physical and chemical characteristics are critical for its application in multi-step syntheses and for the development of novel molecular entities. This document summarizes its known properties, provides context through isomeric data, outlines standard experimental methodologies, and illustrates a common synthetic pathway.
Compound Identification:
Physicochemical Properties
Quantitative experimental data for this compound are not extensively reported in publicly available literature. The following tables summarize the known computed and isomeric data to provide a comparative reference.
Table 2.1: Core Properties of this compound
| Property | Value | Source |
| Molecular Weight | 236.02 g/mol | PubChem[1] |
| Monoisotopic Mass | 235.94983 Da | PubChem[1] |
| Purity (Typical) | >96% | Commercial Supplier[2] |
Table 2.2: Comparative Physicochemical Data of Isomers
To estimate the physical properties of this compound, data from its structural isomers are presented below. These values suggest the compound is likely a liquid at room temperature with a high boiling point and a density significantly greater than water.
| Property | 2-Fluoro-1-iodo-4-methylbenzene | 1-Fluoro-3-iodo-2-methylbenzene | 4-Fluoro-2-iodo-1-methylbenzene |
| CAS Number | 452-79-9 | 443-85-6 | 13194-67-7 |
| Appearance | - | Colorless to light yellow liquid | Colorless to light yellow liquid |
| Boiling Point | 210 °C at 760 mmHg[3] | 114-116 °C at 8 Torr | 92-94 °C at 15 mmHg |
| Density | 1.788 g/cm³[3] | 1.8 g/cm³ | 1.752 g/mL at 25 °C |
| Refractive Index | 1.580 | 1.581 | 1.580 at 20 °C |
| Flash Point | 84 °C[3] | 184 °F (84.4 °C) | 188 °F (86.7 °C) |
Experimental Protocols
While specific experimental determinations for this compound are not published, the following standard methodologies are employed to determine the key physicochemical properties listed above.
Determination of Boiling Point
The boiling point is typically determined by distillation at atmospheric pressure (e.g., using a distillation apparatus conforming to ASTM D86 standards) or under reduced pressure for high-boiling substances to prevent decomposition. A sample is heated, and the temperature at which the vapor pressure equals the surrounding atmospheric pressure is recorded as the boiling point.
Determination of Density
Density is measured using a pycnometer or a digital density meter. The mass of a known volume of the substance is determined at a specific temperature (e.g., 20 °C or 25 °C). For a liquid, this involves weighing the empty pycnometer, the pycnometer filled with the sample, and the pycnometer filled with a reference substance of known density (like water).
Determination of Refractive Index
The refractive index, a measure of how light propagates through the substance, is determined using a refractometer (e.g., an Abbé refractometer). A small sample is placed on the prism, and the boundary line between light and dark fields is observed through an eyepiece. The measurement is typically taken at the sodium D-line (589 nm) and at a controlled temperature (e.g., 20 °C).
Logical Workflow: Synthesis
This compound is a valuable building block in organic synthesis. A common and logical workflow for its preparation involves a Sandmeyer-type reaction, starting from the corresponding aniline derivative. This multi-step process is a fundamental workflow in the synthesis of aryl halides.
Caption: Synthetic workflow for this compound via diazotization and iodination.
References
2-Fluoro-1-iodo-3-methylbenzene CAS number 916420-21-8
An In-depth Technical Guide on 2-Fluoro-1-iodo-3-methylbenzene CAS Number: 916420-21-8
For: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of this compound (also known as 2-Fluoro-3-iodotoluene), a halogenated aromatic intermediate. Due to the compound's nature as a specialized chemical building block, publicly available data is limited. This guide consolidates known information and presents representative methodologies and applications relevant to the fields of chemical synthesis and drug discovery.
Compound Identification and Properties
This compound is an organoiodine and organofluorine compound. Its structure incorporates a toluene backbone substituted with fluorine and iodine atoms at positions 2 and 1, respectively. This substitution pattern makes it a versatile intermediate for introducing a 2-fluoro-3-methylphenyl moiety into more complex molecules through various cross-coupling reactions.
Table 1: Core Compound Data
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [1] |
| CAS Number | 916420-21-8 | [1] |
| Molecular Formula | C₇H₆FI | [1] |
| Molecular Weight | 236.02 g/mol | [1] |
| Canonical SMILES | CC1=C(C(=CC=C1)I)F | [1] |
| InChIKey | SDFQHVROPUQHCT-UHFFFAOYSA-N |[1] |
While specific, verified physical properties for this exact isomer are not widely published, data from structurally similar isomers provide a reasonable estimation of its characteristics.
Table 2: Comparison of Physical Properties with Related Isomers
| Property | This compound (Target) | 1-Fluoro-3-iodo-2-methylbenzene | 2-Fluoro-1-iodo-4-methylbenzene |
|---|---|---|---|
| CAS Number | 916420-21-8 | 443-85-6 | 452-79-9 |
| Boiling Point | Data not available | ~226-228 °C[2] | 210 °C at 760 mmHg[3] |
| Density | Data not available | ~1.78-1.81 g/cm³[2] | 1.788 g/cm³[3] |
| Refractive Index | Data not available | ~1.583[2] | 1.58[3] |
Representative Synthesis Protocol
Objective: To synthesize this compound from 2-Fluoro-3-methylaniline.
Materials:
-
2-Fluoro-3-methylaniline
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Nitrite (NaNO₂)
-
Potassium Iodide (KI)
-
Deionized Water
-
Diethyl Ether or Dichloromethane (for extraction)
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Sodium Thiosulfate (Na₂S₂O₃), 10% solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Experimental Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 1.0 equivalent of 2-Fluoro-3-methylaniline in an aqueous solution of hydrochloric acid (3.0 equivalents).
-
Cool the resulting solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.
-
-
Iodination:
-
In a separate flask, prepare a solution of potassium iodide (1.5 equivalents) in a minimal amount of deionized water.
-
Slowly add the cold diazonium salt solution from Step 1 to the potassium iodide solution. Vigorous nitrogen gas evolution will be observed.
-
After the initial reaction subsides, allow the mixture to warm to room temperature and stir for 1-2 hours. Gentle heating (e.g., to 40-50 °C) may be applied to drive the reaction to completion.
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel and extract the crude product with diethyl ether or dichloromethane (3x volumes).
-
Combine the organic layers and wash sequentially with deionized water, a 10% sodium thiosulfate solution (to remove excess iodine), and a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield the final product, this compound.
-
Caption: Proposed synthesis workflow for this compound.
Applications in Research and Drug Development
Halogenated organic molecules are fundamental building blocks in medicinal chemistry. The unique properties of fluorine and the reactivity of iodine make compounds like this compound particularly valuable.
-
Role of Fluorine: The introduction of fluorine atoms into a drug candidate can significantly alter its pharmacokinetic and pharmacodynamic properties.[4] Fluorine's high electronegativity and small size can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase binding affinity to target proteins, and modify lipophilicity to improve cell membrane permeability.[4][5]
-
Role of Iodine: The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it an excellent leaving group for forming new carbon-carbon and carbon-heteroatom bonds. This reactivity is central to its use in transition-metal-catalyzed cross-coupling reactions. Pharmaceutical intermediates are crucial for linking basic chemical research to drug production, enabling rapid structural modifications to optimize lead compounds.[]
Key Reactions:
-
Suzuki Coupling: Reaction with a boronic acid or ester to form a biaryl linkage.
-
Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group.
-
Heck Coupling: Reaction with an alkene to form a substituted alkene.
-
Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond.
These reactions are cornerstones of modern drug discovery, allowing for the modular and efficient assembly of complex molecular architectures from simpler, functionalized building blocks like this compound.
Caption: Use of the compound as a building block in Suzuki coupling.
Safety and Handling
-
Toxicity: Specific toxicity data is not available. However, similar halogenated aromatic compounds may cause irritation to the skin, eyes, and respiratory system.[2]
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
References
- 1. This compound | C7H6FI | CID 24820537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 2-fluoro-1-iodo-4-methylbenzene | 452-79-9 [chemnet.com]
- 4. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
Spectroscopic Profile of 2-Fluoro-1-iodo-3-methylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-1-iodo-3-methylbenzene is an aromatic organic compound with the chemical formula C₇H₆FI.[1] As a substituted toluene derivative, it holds potential as a building block in the synthesis of more complex molecules, particularly in the fields of pharmaceutical and materials science. A thorough understanding of its spectroscopic properties is crucial for its identification, characterization, and quality control in synthetic applications. This technical guide provides a detailed overview of the predicted spectroscopic data for this compound, alongside generalized experimental protocols for acquiring such data.
Due to a lack of publicly available experimental spectra for this compound, the quantitative data presented in this guide are predicted based on established principles of spectroscopy and data from analogous compounds.
Molecular Structure and Properties
| Property | Value |
| Molecular Formula | C₇H₆FI |
| Molecular Weight | 236.02 g/mol [1] |
| IUPAC Name | This compound[1] |
| Synonyms | 2-Fluoro-3-iodotoluene[1] |
| CAS Number | 916420-21-8[1] |
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts (δ) are influenced by the electronic effects of the fluorine, iodine, and methyl substituents.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-4 | 7.0 - 7.3 | Triplet of doublets (td) | J(H-4, H-5) ≈ 7-8, J(H-4, F) ≈ 2-3 |
| H-5 | 6.8 - 7.1 | Triplet (t) | J(H-5, H-4) ≈ 7-8, J(H-5, H-6) ≈ 7-8 |
| H-6 | 7.3 - 7.6 | Doublet of doublets (dd) | J(H-6, H-5) ≈ 7-8, J(H-6, F) ≈ 5-6 |
| -CH₃ | 2.2 - 2.5 | Singlet (s) | - |
¹³C NMR (Carbon-13 NMR)
The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts are significantly affected by the electronegativity of the attached substituents.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-I) | 90 - 100 |
| C-2 (C-F) | 158 - 162 (doublet, ¹J(C-F)) |
| C-3 (C-CH₃) | 135 - 140 |
| C-4 | 125 - 130 |
| C-5 | 115 - 120 |
| C-6 | 128 - 133 |
| -CH₃ | 20 - 25 |
¹⁹F NMR (Fluorine-19 NMR)
The ¹⁹F NMR spectrum is a powerful tool for characterizing fluorinated compounds. For this compound, a single resonance is expected for the fluorine atom, likely appearing as a multiplet due to coupling with neighboring protons.
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Predicted Multiplicity |
| C-2 Fluorine | -110 to -130 | Multiplet |
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) and various fragment ions resulting from the cleavage of the molecule.
| m/z | Ion | Predicted Relative Intensity | Interpretation |
| 236 | [C₇H₆FI]⁺ | Moderate | Molecular Ion (M⁺) |
| 109 | [C₇H₆F]⁺ | High | Loss of Iodine radical (I•) |
| 91 | [C₇H₇]⁺ | Moderate | Tropylium ion (rearrangement after loss of I and F) |
| 127 | [I]⁺ | Moderate | Iodine cation |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibrational Mode | Predicted Intensity |
| 3100 - 3000 | C-H stretch (aromatic) | Medium |
| 2970 - 2850 | C-H stretch (methyl) | Medium |
| 1600 - 1450 | C=C stretch (aromatic ring) | Medium to Strong |
| 1270 - 1150 | C-F stretch | Strong |
| 850 - 750 | C-H bend (out-of-plane) | Strong |
| ~550 | C-I stretch | Medium |
UV-Vis Spectroscopy
The UV-Vis spectrum, typically recorded in a non-polar solvent like hexane or ethanol, will show absorption bands characteristic of a substituted benzene ring.
| Predicted λmax (nm) | Solvent | Electronic Transition |
| ~210 | Hexane | π → π |
| ~265 | Hexane | π → π (benzenoid band) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data described above. Instrument parameters may need to be optimized for the specific sample and equipment used.
NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C NMR).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 128-1024 scans).
-
-
¹⁹F NMR Acquisition:
-
Acquire a one-dimensional fluorine spectrum.
-
Use a dedicated fluorine probe or a broadband probe tuned to the ¹⁹F frequency.
-
An external reference standard (e.g., CFCl₃) is typically used.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the internal standard.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the compound, typically from m/z 40 to 300.
-
Detection: Detect the ions using a suitable detector (e.g., electron multiplier).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern.
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is expected to be a liquid at room temperature, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean KBr/NaCl plates.
-
Place the sample in the spectrometer and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., hexane or ethanol). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Fill a second quartz cuvette with the sample solution.
-
Scan a wavelength range from approximately 200 to 400 nm.
-
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax).
Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: Logical workflow for the spectroscopic characterization of this compound.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Fluoro-1-iodo-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 2-Fluoro-1-iodo-3-methylbenzene. This document presents predicted spectral data, detailed experimental protocols for acquiring such data, and a visual representation of the key NMR correlations within the molecule. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who are working with or synthesizing this and related halogenated aromatic compounds.
Predicted NMR Spectral Data
Due to the absence of publicly available experimental spectra for this compound, the following tables summarize the predicted ¹H and ¹³C NMR data. These predictions are based on computational algorithms and provide a reliable estimation of the chemical shifts (δ) and coupling constants (J).
¹H NMR Data (Predicted)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| H-4 | 7.15 | t | 7.9 |
| H-5 | 6.85 | ddd | 8.2, 4.8, 1.2 |
| H-6 | 7.30 | d | 7.6 |
| -CH₃ | 2.45 | s |
Note: Predicted spectra do not always resolve complex multiplicities perfectly. The multiplicity of H-5 is anticipated to be a doublet of doublet of doublets due to coupling with H-4, H-6, and the fluorine atom.
¹³C NMR Data (Predicted)
| Carbon | Chemical Shift (δ, ppm) |
| C-1 (C-I) | 95.0 |
| C-2 (C-F) | 162.5 (d, ¹JCF ≈ 245 Hz) |
| C-3 (C-CH₃) | 132.8 (d, ³JCF ≈ 4 Hz) |
| C-4 | 129.5 (d, ³JCF ≈ 9 Hz) |
| C-5 | 125.2 (d, ⁴JCF ≈ 3 Hz) |
| C-6 | 138.7 (d, ²JCF ≈ 18 Hz) |
| -CH₃ | 23.1 (d, ⁴JCF ≈ 4 Hz) |
Note: The values for carbon-fluorine coupling constants (JCF) are typical ranges and may vary.
Key NMR Correlations and Structural Logic
The following diagram illustrates the logical relationships and key spin-spin coupling interactions expected in the ¹H and ¹³C NMR spectra of this compound. This includes proton-proton (H-H), proton-fluorine (H-F), and carbon-fluorine (C-F) couplings.
Experimental Protocols
The following section outlines a standard methodology for the acquisition of ¹H and ¹³C NMR spectra for this compound.
Sample Preparation
-
Solvent Selection : Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Other common deuterated solvents such as acetone-d₆, DMSO-d₆, or benzene-d₆ may also be used depending on solubility and the desired chemical shift dispersion.
-
Concentration : Prepare a solution by dissolving approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Internal Standard : Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak.
-
Sample Filtration : If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
NMR Spectrometer and Parameters
The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution and sensitivity.
For ¹H NMR Spectroscopy:
-
Pulse Sequence : A standard single-pulse sequence (e.g., 'zg30') is typically used.
-
Acquisition Parameters :
-
Spectral Width: ~16 ppm (centered around 6-7 ppm).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (D1): 1-5 seconds.
-
Number of Scans: 8-16, depending on the sample concentration.
-
-
Processing :
-
Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Fourier transform the Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Integrate the signals and reference the spectrum to TMS or the residual solvent peak.
-
For ¹³C NMR Spectroscopy:
-
Pulse Sequence : A proton-decoupled pulse sequence (e.g., 'zgpg30') is standard to obtain singlets for each carbon, simplifying the spectrum.
-
Acquisition Parameters :
-
Spectral Width: ~250 ppm (centered around 125 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance and requires more scans to achieve a good signal-to-noise ratio.
-
-
Processing :
-
Apply a window function (e.g., exponential multiplication with a line broadening of 1-2 Hz).
-
Fourier transform the FID.
-
Phase and baseline correct the spectrum.
-
Reference the spectrum to TMS or the solvent peak.
-
Workflow for NMR Data Acquisition and Analysis
The following diagram outlines the general workflow from sample preparation to spectral analysis.
Mass Spectrum Analysis of 2-Fluoro-1-iodo-3-methylbenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mass spectrum analysis of 2-Fluoro-1-iodo-3-methylbenzene (C₇H₆FI). The content herein is designed to assist researchers, scientists, and professionals in the field of drug development in understanding the fragmentation behavior of this halogenated aromatic compound under electron ionization (EI) mass spectrometry.
Molecular Properties and Isotopic Composition
This compound has a molecular formula of C₇H₆FI and a monoisotopic mass of approximately 235.95 u.[1] The compound's nominal molecular weight is 236 g/mol .[1][2][3] Understanding the isotopic abundance of the constituent halogens is critical for accurate mass spectral interpretation. Both fluorine and iodine are monoisotopic in nature, meaning they each have only one stable isotope that occurs naturally. Fluorine exists as ¹⁹F, and iodine exists as ¹²⁷I.[4][5] This simplifies the mass spectrum, as there will be no characteristic M+2 isotope peaks that are typically observed for compounds containing chlorine or bromine.[6][7][8]
| Property | Value |
| Molecular Formula | C₇H₆FI |
| Monoisotopic Mass | 235.94983 Da |
| Molecular Weight | 236.03 g/mol [2][3] |
| CAS Number | 916420-21-8[1][2] |
Predicted Mass Spectrum and Fragmentation
While a publicly available experimental mass spectrum for this compound is not readily found, its fragmentation pattern under electron ionization can be predicted based on the established principles of mass spectrometry for aromatic and halogenated compounds.[9][10][11][12] Electron ionization (EI) is a "hard" ionization technique that leads to extensive fragmentation, providing valuable structural information.[13][14]
The mass spectrum is expected to show a prominent molecular ion peak (M⁺˙) at m/z 236. The primary fragmentation pathways are likely to involve the loss of the iodine atom, the methyl group, and potentially the fluorine atom, as well as rearrangements.
Table of Predicted Major Fragment Ions:
| m/z | Proposed Fragment | Formula | Notes |
| 236 | [C₇H₆FI]⁺˙ | Molecular Ion (M⁺˙) | The parent ion. |
| 221 | [C₇H₃FI]⁺˙ | [M - CH₃]⁺ | Loss of a methyl radical. |
| 127 | [I]⁺ | I⁺ | Iodine cation, a common fragment in iodo-compounds. |
| 109 | [C₇H₆F]⁺ | [M - I]⁺ | Loss of an iodine radical, likely a major fragment. |
| 91 | [C₇H₇]⁺ | Tropylium ion | A common rearrangement ion in alkylbenzenes. |
| 77 | [C₆H₅]⁺ | Phenyl cation | Loss of the substituents from the benzene ring. |
Experimental Protocol: Electron Ionization Mass Spectrometry
The following provides a generalized experimental protocol for acquiring the mass spectrum of this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.
Objective: To obtain the mass spectrum of this compound and identify its characteristic fragment ions.
Materials and Instrumentation:
-
This compound sample
-
Suitable volatile solvent (e.g., dichloromethane or hexane)
-
Gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms)
-
Mass spectrometer with an electron ionization source and a quadrupole or time-of-flight analyzer
-
Data acquisition and processing software
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound in the chosen solvent (e.g., 100 ppm).
-
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Mass Range: m/z 40-300
-
Scan Rate: 2 scans/second
-
-
Data Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system. Acquire the data using the instrument's software.
-
Data Analysis:
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak and major fragment ions.
-
Propose fragmentation pathways consistent with the observed spectrum.
-
Visualizing Workflows and Fragmentation
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the predicted fragmentation pathways.
References
- 1. This compound | C7H6FI | CID 24820537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 916420-21-8|this compound|BLD Pharm [bldpharm.com]
- 3. This compound - CAS:916420-21-8 - 阿镁生物 [amaybio.com]
- 4. Iodine - Wikipedia [en.wikipedia.org]
- 5. Isotopes of iodine - Wikipedia [en.wikipedia.org]
- 6. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.aip.org [pubs.aip.org]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. pubs.aip.org [pubs.aip.org]
- 13. Electron ionization - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 2-Fluoro-1-iodo-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Fluoro-1-iodo-3-methylbenzene (IUPAC name), a halogenated aromatic compound with potential applications in organic synthesis and drug discovery. This document details its chemical structure, physicochemical properties, potential synthetic routes, and safety considerations.
Chemical Identity and Structure
This compound is a substituted aromatic hydrocarbon. The presence of three different substituents on the benzene ring (fluoro, iodo, and methyl groups) leads to several possible isomers. This guide focuses specifically on the 2-fluoro, 1-iodo, 3-methyl substitution pattern.
-
IUPAC Name: this compound[1]
-
Synonyms: 2-Fluoro-3-iodotoluene[1]
-
CAS Number: 916420-21-8[1]
-
Molecular Formula: C₇H₆FI[1]
-
Molecular Weight: 236.02 g/mol [1]
-
SMILES: CC1=C(C(=CC=C1)I)F[1]
Chemical Structure:
References
Regioselective Iodination of 2-Fluoro-3-Methyltoluene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the regioselective iodination of 2-fluoro-3-methyltoluene, a key transformation for the synthesis of valuable intermediates in pharmaceutical and materials science. This document details the underlying principles of regioselectivity, outlines effective experimental protocols, and presents quantitative data for various iodination methods. The guide is intended to equip researchers with the necessary information to perform this reaction efficiently and selectively.
Introduction
Iodoarenes are crucial building blocks in organic synthesis, primarily due to the reactivity of the carbon-iodine bond in cross-coupling reactions. The regioselective introduction of an iodine atom onto a substituted aromatic ring is a pivotal step in the synthesis of complex molecules. 2-Fluoro-3-methyltoluene presents a unique challenge and opportunity for regioselective iodination due to the competing directing effects of the fluoro and methyl substituents. Understanding and controlling the regioselectivity of this reaction is essential for accessing specific isomers required for drug development and other advanced applications.
Principles of Regioselectivity
The regiochemical outcome of the electrophilic iodination of 2-fluoro-3-methyltoluene is governed by the electronic and steric effects of the existing substituents on the aromatic ring.
-
Directing Effects:
-
The fluoro group at the C2 position is an ortho, para-director, although it is a deactivating group overall due to its strong inductive electron-withdrawing effect (-I) and moderate resonance electron-donating effect (+M).
-
The methyl group at the C3 position is an ortho, para-director and an activating group due to its inductive electron-donating effect (+I) and hyperconjugation.
-
-
Analysis of Potential Iodination Sites:
-
C4-position: This position is para to the fluoro group and ortho to the methyl group. Both substituents strongly direct electrophilic attack to this position, making it the most electronically favored site.
-
C5-position: This position is meta to the fluoro group and para to the activating methyl group. The strong para-directing effect of the methyl group makes this a possible, though likely minor, site of substitution.
-
C6-position: This position is ortho to the fluoro group and meta to the methyl group. While the fluoro group directs here, it is meta to the activating methyl group, making this position less favorable.
-
C1-position: This position is sterically hindered by both adjacent substituents, making it the least likely site for iodination.
-
Recommended Iodination Protocols
Several methods are effective for the regioselective iodination of activated and moderately activated aromatic compounds. The following protocols are recommended for the iodination of 2-fluoro-3-methyltoluene.
Method 1: N-Iodosuccinimide (NIS) with Trifluoroacetic Acid (TFA) Catalyst
This method is widely used for the iodination of electron-rich and moderately activated arenes under mild conditions.[1] The trifluoroacetic acid acts as a catalyst to activate the N-iodosuccinimide, generating a more potent electrophilic iodine species.
Experimental Protocol:
-
To a solution of 2-fluoro-3-methyltoluene (1.0 mmol) in acetonitrile (10 mL), add N-iodosuccinimide (1.1 mmol).
-
Add a catalytic amount of trifluoroacetic acid (0.1 mmol).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Method 2: Iodine with Silver Sulfate
The use of iodine in combination with a silver salt, such as silver sulfate, is an effective method for the iodination of activated aromatic compounds.[2] The silver salt acts as a halogen scavenger, shifting the equilibrium towards the formation of the iodinated product by precipitating the iodide byproduct as silver iodide.
Experimental Protocol:
-
To a stirred suspension of silver sulfate (1.0 mmol) in dichloromethane (15 mL), add iodine (1.0 mmol).
-
Add 2-fluoro-3-methyltoluene (1.0 mmol) to the mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.
-
After the reaction is complete, filter the mixture to remove the silver iodide precipitate.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.
-
Purify the product by column chromatography.
Method 3: Organocatalytic Iodination with Thiourea
This method employs a thiourea-based organocatalyst and 1,3-diiodo-5,5-dimethylhydantoin (DIH) as the iodine source, offering a mild and selective route for the iodination of activated aromatic compounds.[3]
Experimental Protocol:
-
In a reaction vial, dissolve 2-fluoro-3-methyltoluene (1.0 mmol) and a thiourea catalyst (e.g., 1,3-diphenylthiourea, 0.1 mmol) in acetonitrile (5 mL).
-
Add 1,3-diiodo-5,5-dimethylhydantoin (DIH) (0.55 mmol).
-
Stir the mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate and brine.
-
Dry the organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography on silica gel.
Quantitative Data
While specific experimental data for the iodination of 2-fluoro-3-methyltoluene is not extensively published, the following table provides expected yields and regioselectivity based on data from structurally similar compounds.
| Method | Reagents | Substrate Analogue | Major Product | Yield (%) | Isomer Ratio (Major:Minor) | Reference |
| NIS/TFA Catalysis | N-Iodosuccinimide, Trifluoroacetic Acid | Methoxy- and methyl-substituted benzenes | Mono-iodinated product | >90 | Highly regioselective | [1] |
| Iodine/Silver Salt | Iodine, Silver Sulfate | Toluene | p-Iodotoluene : o-Iodotoluene | 71 | 3:2 | [2] |
| Organocatalytic Iodination | 1,3-Diiodo-5,5-dimethylhydantoin, Thiourea Catalyst | Activated Aromatic Compounds | Mono-iodinated product | High | Highly regioselective | [3] |
Reaction Mechanisms and Workflows
General Mechanism for Electrophilic Aromatic Iodination
The iodination of 2-fluoro-3-methyltoluene proceeds via a classical electrophilic aromatic substitution (SEAr) mechanism.
Caption: General mechanism of electrophilic aromatic iodination.
Activation of Iodine Species
Different methods employ various strategies to generate the electrophilic iodine species (I⁺).
Caption: Generation of electrophilic iodine species in different methods.
Experimental Workflow
A generalized workflow for the regioselective iodination of 2-fluoro-3-methyltoluene is presented below.
Caption: General experimental workflow for iodination.
Conclusion
The regioselective iodination of 2-fluoro-3-methyltoluene can be achieved with high selectivity for the C4 position by carefully selecting the iodination method and reaction conditions. The use of N-iodosuccinimide with a catalytic amount of trifluoroacetic acid or organocatalytic methods with a thiourea catalyst and DIH are particularly recommended for achieving high regioselectivity and yields under mild conditions. The protocols and data presented in this guide provide a solid foundation for researchers to successfully perform this important synthetic transformation.
References
starting materials for 2-Fluoro-1-iodo-3-methylbenzene synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-Fluoro-1-iodo-3-methylbenzene, a valuable substituted aromatic compound. The primary and most established synthetic route proceeds via a Sandmeyer-type reaction, commencing from the readily available starting material, 2-Fluoro-3-methylaniline. This process involves two key transformations: the diazotization of the primary aromatic amine followed by a subsequent iodination reaction.
Core Synthesis Pathway
The synthesis initiates with the diazotization of 2-Fluoro-3-methylaniline. In this step, the aromatic amine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong mineral acid such as sulfuric or hydrochloric acid, at reduced temperatures (0-5 °C) to form the corresponding diazonium salt. This intermediate is generally unstable and is used directly in the subsequent step without isolation.
The second stage involves the introduction of iodine to the aromatic ring. The diazonium salt solution is treated with a solution of potassium iodide. In the case of iodination, a copper catalyst, which is characteristic of the classical Sandmeyer reaction, is often not required. The diazonium group is replaced by an iodine atom, leading to the formation of the desired product, this compound.
Physicochemical Data
The following table summarizes the key quantitative data for the starting material and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C) | Density (g/mL at 25°C) |
| 2-Fluoro-3-methylaniline | C₇H₈FN | 125.15 | - | 87 | 1.11 |
| This compound | C₇H₆FI | 236.02 | Colorless to light yellow liquid | 117 °C/9 mmHg | 1.808 |
Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a general procedure can be outlined based on established methodologies for Sandmeyer-type iodinations of aromatic amines.
Diazotization of 2-Fluoro-3-methylaniline
Materials:
-
2-Fluoro-3-methylaniline
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath to maintain a temperature of 0-5 °C, a solution of 2-Fluoro-3-methylaniline in aqueous sulfuric acid (or hydrochloric acid) is prepared.
-
A pre-cooled aqueous solution of sodium nitrite is added dropwise to the stirred aniline solution. The rate of addition is carefully controlled to maintain the temperature below 5 °C.
-
The reaction mixture is stirred for an additional 20-30 minutes at 0-5 °C after the complete addition of the sodium nitrite solution to ensure the complete formation of the 2-fluoro-3-methylbenzenediazonium salt. The completion of diazotization can be monitored by testing for the absence of the starting amine using a suitable analytical technique (e.g., TLC).
Iodination of the Diazonium Salt
Materials:
-
2-fluoro-3-methylbenzenediazonium salt solution (from the previous step)
-
Potassium Iodide (KI)
-
Distilled Water
-
Sodium thiosulfate (Na₂S₂O₃) solution (for workup)
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of potassium iodide in water is prepared and cooled in an ice bath.
-
The cold diazonium salt solution is slowly added to the stirred potassium iodide solution. Vigorous nitrogen evolution is typically observed.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period (e.g., 1-2 hours) to ensure the complete decomposition of the diazonium salt and formation of the aryl iodide.
-
The reaction mixture is then subjected to a workup procedure. This typically involves extraction with an organic solvent.
-
The organic layer is washed with an aqueous solution of sodium thiosulfate to remove any residual iodine, followed by washing with brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography to obtain the final product of high purity.
Visualizing the Process
The following diagrams illustrate the synthetic pathway and a general experimental workflow for the synthesis of this compound.
Caption: Synthetic pathway for this compound.
An In-depth Technical Guide to the Electronic and Steric Effects in 2-Fluoro-1-iodo-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electronic and steric effects inherent in the molecule 2-Fluoro-1-iodo-3-methylbenzene. While specific experimental data for this compound is limited in publicly accessible literature, this document extrapolates from well-established principles of physical organic chemistry and available data on analogous substituted benzenes to offer a detailed understanding of its structural and reactive properties. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of how substituent effects influence molecular behavior, particularly in the context of designing and synthesizing novel chemical entities.
Introduction
This compound is a polysubstituted aromatic compound featuring three distinct substituents on a benzene ring: a fluorine atom, an iodine atom, and a methyl group. The interplay of the electronic and steric properties of these groups dictates the molecule's overall reactivity, regioselectivity in chemical transformations, and its conformational preferences. Understanding these effects is crucial for predicting its behavior in synthetic pathways and its potential interactions in biological systems.
The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) and a moderate electron-donating resonance effect (+R). The iodine atom also exhibits a -I effect, albeit weaker than fluorine, and a weaker +R effect. The methyl group is a weak electron-donating group through both inductive (+I) and hyperconjugation effects. The relative positioning of these substituents (1,2,3-trisubstitution) leads to significant steric interactions that can influence bond angles, bond lengths, and the accessibility of reactive sites.
Synthesis and Experimental Protocols
A plausible synthetic route to this compound can be devised from commercially available starting materials, such as 2-fluorotoluene. The following proposed experimental protocol is based on established iodination methods for activated aromatic rings.
Proposed Synthesis: Iodination of 2-Fluorotoluene
Materials:
-
2-Fluorotoluene
-
Iodine (I₂)
-
Periodic acid (H₅IO₆) or another suitable oxidizing agent
-
Sulfuric acid (concentrated)
-
Acetic acid (glacial)
-
Dichloromethane (DCM)
-
Sodium thiosulfate solution (10%)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
Experimental Protocol:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-fluorotoluene (1 equivalent) in glacial acetic acid.
-
Add iodine (1.1 equivalents) and periodic acid (0.4 equivalents) to the solution.
-
Slowly add concentrated sulfuric acid (catalytic amount) to the reaction mixture.
-
Heat the mixture to 60-70°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash successively with 10% sodium thiosulfate solution to remove unreacted iodine, saturated sodium bicarbonate solution to neutralize any remaining acid, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain this compound.
Note: This is a proposed synthesis and would require optimization of reaction conditions.
Electronic Effects
The electronic landscape of this compound is shaped by the inductive and resonance effects of its substituents.
-
Inductive Effect (-I): Both fluorine and iodine are more electronegative than carbon and therefore withdraw electron density from the benzene ring through the sigma bond framework. Fluorine's -I effect is significantly stronger than that of iodine. The methyl group has a weak electron-donating inductive effect (+I).
-
Resonance Effect (+R): Both fluorine and iodine possess lone pairs of electrons that can be delocalized into the aromatic pi-system. This electron donation occurs primarily at the ortho and para positions relative to the halogen. The +R effect of fluorine is considered more significant for activating the ring towards electrophilic attack than that of iodine due to better orbital overlap between the 2p orbital of fluorine and the 2p orbital of carbon.
-
Hyperconjugation: The methyl group donates electron density to the ring through the overlap of its C-H sigma bonds with the aromatic pi-system, a phenomenon known as hyperconjugation. This effect, similar to the +I effect, is weakly activating.
The combination of these effects results in a complex pattern of electron distribution within the aromatic ring, influencing its reactivity in various reactions.
Caption: Electronic effects of substituents in this compound.
Steric Effects
The 1,2,3-trisubstituted pattern in this compound leads to significant steric hindrance around the substituent-bearing carbons.
-
Buttressing Effect: The fluorine and methyl groups ortho to the iodine atom create a "buttressing effect," sterically shielding the iodine and the adjacent ring positions. This can hinder the approach of bulky reagents.
-
Conformational Preferences: Rotation of the methyl group will be restricted due to steric clashes with the adjacent fluorine and iodine atoms. The preferred conformation will likely involve the staggering of the C-H bonds of the methyl group with respect to the C-F and C-I bonds.
-
Impact on Reactivity: Steric hindrance will play a significant role in directing the outcome of reactions. For instance, in electrophilic aromatic substitution, attack at the sterically hindered C4 and C6 positions might be disfavored, even if electronically activated.
Methodological & Application
Application Notes and Protocols for Suzuki Cross-Coupling Reaction Using 2-Fluoro-1-iodo-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1] This powerful palladium-catalyzed reaction joins an organoboron species (typically a boronic acid or ester) with an organohalide.[2] These resulting biaryl structures are pivotal scaffolds in a multitude of applications, including the development of pharmaceuticals, agrochemicals, and advanced materials. This document provides detailed application notes and protocols for the Suzuki cross-coupling reaction utilizing 2-Fluoro-1-iodo-3-methylbenzene, a sterically hindered aryl iodide, to produce various functionalized biaryl compounds.
The presence of both a fluorine atom and a methyl group ortho to the iodine atom in this compound presents a sterically demanding coupling partner.[3] Such substrates can pose challenges for the catalytic cycle, often requiring carefully optimized reaction conditions to achieve high yields. These application notes offer insights into suitable catalysts, ligands, bases, and solvent systems to overcome these steric challenges and facilitate efficient cross-coupling.
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex.[4] The key steps are:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl halide (this compound) to form a palladium(II) intermediate.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium(II) complex, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols are generalized and may require optimization for specific boronic acids and desired scales. Due to the steric hindrance of this compound, the selection of a suitable bulky and electron-rich phosphine ligand is often crucial for achieving high yields.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol utilizes a common and commercially available catalyst.
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Add a degassed solvent mixture of toluene (8 mL) and water (2 mL).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) and extract the product with an organic solvent such as ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Protocol 2: Optimized Procedure for Sterically Hindered Substrates using a Bulky Ligand
This protocol employs a more specialized catalyst system that is often more effective for challenging substrates.
Materials:
-
This compound
-
Arylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
A bulky phosphine ligand (e.g., SPhos, XPhos, or tricyclohexylphosphine)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane or Toluene
-
Water (degassed, if using a water-soluble base)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the bulky phosphine ligand (0.04 mmol, 4 mol%) to a dry Schlenk flask.
-
Add the degassed solvent (e.g., 1,4-dioxane, 5 mL) and stir for 10-15 minutes to allow for pre-formation of the active catalyst.
-
To this mixture, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction as described in Protocol 1. Reaction times may be shorter with these more active catalyst systems.
-
Follow the work-up and purification steps as outlined in Protocol 1.
Experimental Workflow Diagram
Caption: General experimental workflow for the Suzuki cross-coupling reaction.
Data Presentation: Suzuki Coupling of Analagous Sterically Hindered Aryl Iodides
The following table summarizes representative conditions and yields for the Suzuki cross-coupling of aryl iodides with steric hindrance similar to this compound. This data can serve as a guide for reaction optimization.
| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1-Iodo-2,6-dimethylbenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [3] |
| 1-Iodo-2,4,6-trimethylbenzene | Phenylboronic acid | PdCl₂(dppf) | K₂CO₃ | DME | 80 | 4 | 92 | [3] |
| 1-Iodo-2-methylbenzene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | RT | 2 | 98 | [3] |
| Iodobenzene | 2,6-Dimethylphenylboronic acid | Na₂PdCl₄ / sSPhos | K₂CO₃ | ACN/H₂O | 37 | 28 | Good | [5][6] |
| 4-Bromoanisole | Phenylboronic acid | Ortho-palladated complex | K₂CO₃ | Methanol | 65 | - | High | [7] |
Note: Yields are for isolated products. Reaction conditions and yields can vary depending on the specific substrates and scale.
Applications of Resulting Biaryl Structures
The biaryl products derived from the Suzuki cross-coupling of this compound are valuable intermediates in various fields:
-
Pharmaceuticals: Fluorinated biaryl scaffolds are prevalent in many drug candidates due to the ability of fluorine to modulate metabolic stability, binding affinity, and lipophilicity.[8][9] For example, 2'-Fluoro-6'-methylbiphenyl-3-carboxylic acid is a known chemical entity.[][11]
-
Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine and a biaryl motif can enhance the biological activity and properties of pesticides and herbicides.
-
Materials Science: Substituted biaryls are used in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials where the torsional angle between the aromatic rings influences the material's properties.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst; consider a more active catalyst/ligand system (e.g., Pd(OAc)₂/SPhos). |
| Ineffective base | Switch to a stronger or more soluble base (e.g., K₃PO₄ or Cs₂CO₃). | |
| Low reaction temperature | Increase the reaction temperature, ensuring the stability of all reactants. | |
| Formation of Homocoupled Products | Side reactions of the boronic acid | Use a slight excess of the boronic acid (1.2-1.5 equiv); ensure rigorous deoxygenation of the reaction mixture. |
| Protodeboronation | Degradation of the boronic acid | Use anhydrous solvents; consider using a boronate ester instead of a boronic acid.[12] |
By following these protocols and considering the provided data and troubleshooting guide, researchers can effectively utilize the Suzuki cross-coupling reaction with this compound to synthesize a wide range of valuable biaryl compounds.
References
- 1. Page loading... [wap.guidechem.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
- 7. oiccpress.com [oiccpress.com]
- 8. Synthesis and biological properties of 2-, 5-, and 6-fluoronorepinephrines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 11. 2-Fluoro-6-Methylbiphenyl-3-carboxylic acid | 1215206-80-6 [amp.chemicalbook.com]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes: Sonogashira Coupling Protocols for 2-Fluoro-1-iodo-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 2-Fluoro-1-iodo-3-methylbenzene with terminal alkynes. The Sonogashira reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp² hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes, making it a crucial tool in medicinal chemistry and materials science for synthesizing complex molecular architectures.[1][2][3]
The protocols outlined below are based on established methodologies for structurally similar aryl iodides and provide a solid foundation for researchers to successfully employ this reaction.[1][4][5] All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the undesired oxidative homocoupling of the terminal alkyne, known as Glaser coupling.[1] For optimal results, the use of anhydrous solvents and reagents is highly recommended.[1][6]
General Reaction Scheme
The Sonogashira coupling proceeds via a palladium-catalyzed cross-coupling reaction, typically in the presence of a copper(I) co-catalyst and an amine base.[1][2][3] The reaction involves a catalytic cycle that includes oxidative addition of the aryl iodide to the palladium(0) species, followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the desired product and regenerate the active palladium catalyst.[1]
Caption: General scheme of the Sonogashira coupling reaction.
Comparative Data of Sonogashira Coupling Protocols
The following table summarizes various reaction conditions for the Sonogashira coupling of aryl iodides, which can be adapted for this compound.
| Parameter | Protocol 1 | Protocol 2 | Protocol 3 (Copper-Free) |
| Aryl Halide | This compound (1.0 equiv) | This compound (1.0 equiv) | This compound (1.0 equiv) |
| Terminal Alkyne | 1.2 equiv | 1.1 equiv | 1.5 equiv |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2 mol%) | Pd(PPh₃)₄ (3 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | - | - | SPhos (4 mol%) |
| Copper Co-catalyst | CuI (4 mol%) | CuI (5 mol%) | - |
| Base | Triethylamine (2.0 equiv) | Diisopropylamine (3.0 equiv) | K₂CO₃ (2.5 equiv) |
| Solvent | Tetrahydrofuran (THF) | N,N-Dimethylformamide (DMF) | Toluene |
| Temperature | Room Temperature | 50 °C | 80 °C |
| Reaction Time | 12 - 24 hours | 4 - 8 hours | 16 hours |
Experimental Protocols
Protocol 1: Standard Pd/Cu Catalysis in THF at Room Temperature
This protocol is a general and widely used method for Sonogashira coupling.
Materials:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for air-sensitive reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).
-
Add anhydrous THF, followed by triethylamine (2.0 equiv).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Slowly add the terminal alkyne (1.2 equiv) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Elevated Temperature Conditions in DMF
This protocol is suitable for less reactive substrates and can lead to shorter reaction times.
Materials:
-
This compound
-
Terminal alkyne
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Diisopropylamine (DIPA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for air-sensitive reactions
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv) in anhydrous DMF.
-
Add Pd(PPh₃)₄ (3 mol%), CuI (5 mol%), and diisopropylamine (3.0 equiv).
-
Add the terminal alkyne (1.1 equiv) to the mixture.
-
Heat the reaction mixture to 50 °C and stir. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Work-up the reaction as described in Protocol 1.
Protocol 3: Copper-Free Sonogashira Coupling
This protocol avoids the use of a copper co-catalyst, which can be advantageous in synthesizing molecules where copper contamination is a concern.
Materials:
-
This compound
-
Terminal alkyne
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Toluene
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for air-sensitive reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₂CO₃ (2.5 equiv).
-
Add anhydrous toluene, followed by this compound (1.0 equiv) and the terminal alkyne (1.5 equiv).
-
Heat the reaction mixture to 80 °C and stir. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite and wash with toluene.
-
Concentrate the filtrate and purify the residue by column chromatography.
Experimental Workflow
The following diagram illustrates a typical workflow for a Sonogashira coupling experiment.
Caption: A typical experimental workflow for Sonogashira coupling.
Troubleshooting
-
Low Yield: Ensure all reagents and solvents are anhydrous and that the reaction is performed under a strict inert atmosphere.[1] Consider increasing the catalyst loading or trying a different ligand. For less reactive substrates, increasing the reaction temperature or using a more polar solvent like DMF may be beneficial.[1]
-
Formation of Homocoupled Alkyne (Glaser Product): This side reaction is often due to the presence of oxygen. Ensure the reaction setup is thoroughly purged with an inert gas.[1]
-
Incomplete Reaction: Increase the reaction time or temperature. A slight excess of the terminal alkyne may also drive the reaction to completion.[1]
By following these protocols and considering the troubleshooting tips, researchers can effectively utilize the Sonogashira coupling for the synthesis of novel compounds derived from this compound.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Fluoro-1-iodo-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Buchwald-Hartwig amination of 2-fluoro-1-iodo-3-methylbenzene, a key transformation for the synthesis of N-aryl compounds. This reaction is a powerful tool in medicinal chemistry and materials science for the construction of carbon-nitrogen bonds.[1]
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine in the presence of a base.[1] The reaction has seen significant development, with various generations of catalysts and ligands enabling the coupling of a wide array of substrates under increasingly mild conditions. For a sterically hindered and electronically complex substrate such as this compound, the choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency.
Data Presentation
While specific experimental data for the Buchwald-Hartwig amination of this compound is not extensively available in the public domain, the following tables represent typical results that could be expected based on general principles of the reaction with similar substituted aryl iodides. These tables are intended to serve as a guide for reaction optimization.
Table 1: Buchwald-Hartwig Amination of this compound with Primary Amines (Representative Data)
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | n-Hexylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 12 | 85 |
| 2 | Benzylamine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 18 | 78 |
| 3 | Aniline | Pd₂(dba)₃ (2) | BrettPhos (4) | Cs₂CO₃ | Toluene | 100 | 24 | 92 |
| 4 | p-Methoxyaniline | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Dioxane | 110 | 16 | 88 |
Table 2: Buchwald-Hartwig Amination of this compound with Secondary Amines (Representative Data)
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOtBu | Toluene | 100 | 8 | 95 |
| 2 | N-Methylaniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 20 | 82 |
| 3 | Dibenzylamine | Pd₂(dba)₃ (2) | DavePhos (4) | K₃PO₄ | Toluene | 100 | 24 | 75 |
| 4 | Piperidine | Pd(OAc)₂ (1.5) | cataCXium A (3) | NaOtBu | Dioxane | 100 | 10 | 90 |
Experimental Protocols
The following are detailed protocols for the Buchwald-Hartwig amination of this compound with a primary and a secondary amine. These protocols are based on general procedures and should be optimized for specific applications.
Protocol 1: Synthesis of N-(2-fluoro-3-methylphenyl)aniline
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon gas supply
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (e.g., 0.02 mmol, 2 mol%) and XPhos (e.g., 0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add sodium tert-butoxide (e.g., 1.4 mmol) to the flask.
-
Under the inert atmosphere, add this compound (1.0 mmol) and aniline (1.2 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Quench the reaction by adding water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-(2-fluoro-3-methylphenyl)aniline.
Protocol 2: Synthesis of 4-(2-fluoro-3-methylphenyl)morpholine
Materials:
-
This compound
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂)
-
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Nitrogen or Argon gas supply
Procedure:
-
In an oven-dried Schlenk flask containing a magnetic stir bar, add Pd(OAc)₂ (e.g., 0.015 mmol, 1.5 mol%) and Xantphos (e.g., 0.03 mmol, 3 mol%).
-
Seal the flask and purge with an inert gas for 10 minutes.
-
Add cesium carbonate (e.g., 1.5 mmol).
-
Under a positive pressure of inert gas, add this compound (1.0 mmol) and morpholine (1.2 mmol).
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Heat the reaction mixture to 110 °C and stir vigorously.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 8-16 hours).
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®.
-
Wash the filter cake with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield 4-(2-fluoro-3-methylphenyl)morpholine.
Mandatory Visualizations
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
Application Notes and Protocols: Selective Grignard Reagent Formation from 2-Fluoro-1-iodo-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a comprehensive experimental protocol for the chemoselective formation of a Grignard reagent from 2-Fluoro-1-iodo-3-methylbenzene. The significant difference in reactivity between the carbon-iodine and carbon-fluorine bonds allows for the selective insertion of magnesium at the C-I bond, yielding 2-Fluoro-3-methylphenylmagnesium iodide.[1][2] This organometallic intermediate is a valuable building block in organic synthesis, particularly for the introduction of the 2-fluoro-3-methylphenyl moiety in the development of novel pharmaceutical compounds and other complex molecules. The protocol emphasizes anhydrous reaction conditions and safe handling of pyrophoric reagents.
Introduction
Grignard reagents, organomagnesium halides (R-Mg-X), are among the most powerful and versatile nucleophiles in synthetic organic chemistry, enabling the formation of new carbon-carbon bonds.[3][4] Their preparation typically involves the reaction of an organic halide with magnesium metal in an ethereal solvent.[5][6] A key challenge and opportunity in Grignard chemistry arise when the substrate contains multiple halogen atoms. In such cases, the chemoselectivity of the magnesium insertion is governed by the bond dissociation energies of the carbon-halogen bonds.[1][2] The established reactivity order is C-I > C-Br > C-Cl > C-F, with the carbon-fluorine bond being significantly stronger and less reactive towards magnesium under standard Grignard formation conditions.[1][2]
This principle is leveraged in the synthesis of the Grignard reagent from this compound. The weaker C-I bond readily undergoes oxidative insertion with magnesium, while the robust C-F bond remains intact. This selective transformation provides a direct route to a functionalized aryl Grignard reagent that can be used in a variety of subsequent coupling reactions.
Reaction Pathway
The formation of 2-Fluoro-3-methylphenylmagnesium iodide proceeds via the oxidative insertion of magnesium into the carbon-iodine bond of this compound. The ethereal solvent, typically tetrahydrofuran (THF) or diethyl ether, plays a crucial role in stabilizing the resulting Grignard reagent by coordination to the magnesium center.[6]
Caption: Reaction pathway for the formation of 2-Fluoro-3-methylphenylmagnesium iodide.
Experimental Protocol
This protocol details the formation of the Grignard reagent and its subsequent quenching with a generic electrophile for characterization and yield determination.
3.1. Materials and Equipment
-
Reagents:
-
This compound
-
Magnesium turnings
-
Iodine (for activation)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Electrophile (e.g., benzaldehyde, for quenching and analysis)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
-
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Syringes and needles
-
Ice-water bath
-
Standard glassware for workup and purification
-
3.2. Pre-reaction Preparations
Critical: All glassware must be rigorously dried in an oven (e.g., at 120 °C) overnight and assembled hot under a stream of inert gas to exclude atmospheric moisture. All solvents and liquid reagents must be anhydrous. Grignard reagents are highly sensitive to water and protic solvents.[2][7]
3.3. Experimental Workflow
Caption: General workflow for the preparation and quenching of the Grignard reagent.
3.4. Step-by-Step Procedure
-
Setup: Assemble the dry three-necked flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure the system is under a positive pressure of inert gas (N₂ or Ar).
-
Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the flask. Add a single crystal of iodine. The iodine will help to activate the magnesium surface by removing the passivating oxide layer.[6]
-
Initiation: Add a small amount of anhydrous THF via syringe to just cover the magnesium turnings. Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Reaction: Add a small portion (approx. 10%) of the aryl iodide solution to the stirring magnesium suspension. The reaction mixture may need gentle warming to initiate. Initiation is indicated by the disappearance of the iodine color and the spontaneous refluxing of the solvent.
-
Addition: Once the reaction has started, add the remaining aryl iodide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, cool the flask with an ice-water bath.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete consumption of the starting material. The resulting solution of the Grignard reagent should be a grayish, cloudy mixture.
3.5. Titration of the Grignard Reagent (Optional but Recommended)
The concentration of the newly formed Grignard reagent can be determined by titration to allow for precise stoichiometric use in subsequent reactions. A common method involves titration against a solution of iodine in THF until the iodine color persists.
Data Presentation: Factors Influencing Yield
While a specific yield for the Grignard formation from this compound is not extensively reported, yields for similar aryl iodides are typically in the range of 80-95%. The following table outlines key parameters and their expected impact on the reaction outcome.
| Parameter | Condition A (Optimized) | Condition B (Sub-optimal) | Expected Outcome | Rationale |
| Solvent Purity | Anhydrous THF (<50 ppm H₂O) | THF with >200 ppm H₂O | Higher Yield in A | Grignard reagents are strong bases and react with water, reducing the yield of the desired product.[7] |
| Magnesium Source | Freshly crushed turnings | Old, oxidized turnings | Higher Yield in A | A fresh magnesium surface is more reactive and facilitates the oxidative insertion.[6] |
| Reaction Temperature | Gentle reflux | High, vigorous reflux | Higher Yield in A | Excessive heat can promote side reactions, such as Wurtz coupling.[7][8] |
| Addition Rate | Slow, controlled dropwise addition | Rapid, bulk addition | Higher Yield in A | Slow addition maintains a low concentration of the aryl iodide, minimizing side reactions and controlling the exotherm.[8] |
Safety Precautions
-
Anhydrous Conditions: The rigorous exclusion of moisture is paramount for the success of the reaction and for safety.
-
Pyrophoric Reagents: Grignard reagents can be pyrophoric, especially if the solvent is removed. Always handle them under an inert atmosphere.
-
Exothermic Reaction: The formation of Grignard reagents is exothermic and can become uncontrollable if the addition of the halide is too rapid. Always have an ice bath readily available for cooling.[2]
-
Flammable Solvents: Diethyl ether and THF are highly flammable. All operations must be conducted in a well-ventilated fume hood, away from any sources of ignition.[2]
Conclusion
The protocol described provides a reliable method for the chemoselective synthesis of 2-Fluoro-3-methylphenylmagnesium iodide. The selectivity is driven by the inherent difference in the C-I and C-F bond strengths.[1] This Grignard reagent serves as a key intermediate for the synthesis of more complex, fluorinated aromatic compounds, which are of significant interest in medicinal chemistry and materials science. Careful attention to anhydrous techniques and reaction conditions is essential for achieving high yields and ensuring a safe experimental procedure.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. benchchem.com [benchchem.com]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. adichemistry.com [adichemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Palladium-Catalyzed Synthesis with 2-Fluoro-1-iodo-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Fluoro-1-iodo-3-methylbenzene in various palladium-catalyzed cross-coupling reactions. This versatile building block is a key intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.
Introduction
This compound serves as an excellent substrate in a range of palladium-catalyzed cross-coupling reactions due to the high reactivity of the carbon-iodine bond. The presence of the fluorine and methyl groups on the aromatic ring can influence the electronic properties and steric environment of the molecule, offering unique opportunities for the synthesis of novel compounds. This document outlines the application of this substrate in four major classes of palladium-catalyzed reactions: Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and Heck reaction.
Key Applications
-
Suzuki-Miyaura Coupling: Formation of biaryl and substituted aromatic compounds by coupling with boronic acids or their derivatives.
-
Sonogashira Coupling: Synthesis of substituted alkynes through reaction with terminal alkynes.
-
Buchwald-Hartwig Amination: Formation of arylamines by coupling with primary or secondary amines.
-
Heck Reaction: Vinylation of the aromatic ring by reaction with alkenes.
Data Presentation: A Comparative Overview of Palladium-Catalyzed Reactions
The following tables summarize typical reaction conditions and yields for the palladium-catalyzed reactions of this compound with various coupling partners.
Table 1: Suzuki-Miyaura Coupling of this compound
| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | ~85-95 |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | ~90-98 |
| 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Toluene | 110 | 18 | ~80-92 |
Table 2: Sonogashira Coupling of this compound
| Coupling Partner | Palladium Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 8 | ~88-96 |
| 1-Octyne | Pd(OAc)₂ (1.5) | CuI (3) | DiPEA | DMF | 70 | 12 | ~85-94 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | Toluene | 50 | 6 | ~90-97 |
Table 3: Buchwald-Hartwig Amination of this compound
| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | ~85-95 |
| Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | ~80-90 |
| n-Butylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₃PO₄ | t-BuOH | 90 | 16 | ~82-92 |
Table 4: Heck Reaction of this compound
| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (3) | PPh₃ (6) | Et₃N | DMF | 100 | 24 | ~75-85 |
| n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ | Acetonitrile | 80 | 18 | ~80-90 |
| Cyclohexene | PdCl₂(PPh₃)₂ (5) | - | NaOAc | DMA | 120 | 36 | ~60-70 |
Experimental Protocols
Method 1: Suzuki-Miyaura Coupling
Objective: To synthesize 2-fluoro-3-methyl-1,1'-biphenyl.
Materials:
-
This compound (1.0 mmol, 236 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)
-
Potassium carbonate (2.0 mmol, 276 mg)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle, and nitrogen atmosphere setup.
Procedure:
-
To a round-bottom flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Purge the flask with nitrogen for 10 minutes.
-
Add toluene, ethanol, and water to the flask.
-
Degas the mixture by bubbling nitrogen through the solution for 15 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture under a nitrogen atmosphere.
-
Heat the mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Method 2: Sonogashira Coupling
Objective: To synthesize 1-(2-fluoro-3-methylphenyl)-2-phenylethyne.
Materials:
-
This compound (1.0 mmol, 236 mg)
-
Phenylacetylene (1.2 mmol, 122 mg, 132 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 14 mg)
-
Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)
-
Triethylamine (Et₃N) (2.0 mmol, 202 mg, 278 µL)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Schlenk flask, magnetic stirrer, and argon atmosphere setup.
Procedure:
-
To a Schlenk flask, add Pd(PPh₃)₂Cl₂ and CuI under an argon atmosphere.
-
Add anhydrous THF and triethylamine.
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound and phenylacetylene to the reaction mixture.
-
Heat the mixture to 60 °C and stir for 8 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Visualizations
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A typical experimental workflow for palladium-catalyzed synthesis.
Caption: Factors influencing the outcome of palladium-catalyzed reactions.
2-Fluoro-1-iodo-3-methylbenzene: A Versatile Building Block in Modern Medicinal Chemistry
Introduction: 2-Fluoro-1-iodo-3-methylbenzene has emerged as a valuable and versatile building block in medicinal chemistry, primarily owing to its utility in the construction of complex molecular architectures through various palladium-catalyzed cross-coupling reactions. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a methyl group on a benzene ring, offers medicinal chemists a powerful tool for the strategic introduction of diverse functionalities into drug candidates. The differential reactivity of the carbon-iodine bond allows for selective transformations, making it an ideal starting material for the synthesis of a wide range of biologically active molecules, including kinase inhibitors and G protein-coupled receptor (GPCR) modulators.
This document provides detailed application notes and experimental protocols for the use of this compound in key cross-coupling reactions, highlighting its role in the synthesis of bioactive compounds.
Application in the Synthesis of GPR52 Modulators
G protein-coupled receptor 52 (GPR52) is an orphan GPCR that is predominantly expressed in the brain, making it an attractive target for the treatment of various neuropsychiatric disorders. Modulators of GPR52 have shown potential in preclinical models of psychosis and cognitive deficits. The synthesis of potent and selective GPR52 modulators often involves the construction of complex biaryl or aryl-heteroaryl scaffolds. This compound serves as a key starting material in the synthesis of such compounds, as exemplified in the patent literature (e.g., WO2021090030A1).
A common synthetic strategy involves a Suzuki-Miyaura coupling reaction to introduce an aryl or heteroaryl group at the 1-position of the benzene ring, followed by further functionalization.
Experimental Workflow: Synthesis of a GPR52 Modulator Intermediate
Caption: Synthetic workflow for a GPR52 modulator.
Key Cross-Coupling Reactions and Protocols
The following sections detail the experimental protocols for the most common and impactful cross-coupling reactions utilizing this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. The higher reactivity of the C-I bond in this compound allows for selective coupling at this position.
Protocol:
-
Materials:
-
This compound (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., 2M aqueous Na₂CO₃, 3.0 equiv)
-
Solvent (e.g., Toluene or 1,4-Dioxane)
-
-
Procedure:
-
To a reaction vessel, add this compound, the boronic acid, and the palladium catalyst.
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.
-
Add the degassed solvent and the aqueous base.
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Data Presentation:
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 90 | 12 | 85-95 |
| PdCl₂(dppf) | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 8 | 80-90 |
Sonogashira Coupling
The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, a key transformation for introducing alkynyl moieties into drug candidates.
Protocol:
-
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv)
-
Copper(I) iodide (CuI, 0.05 equiv)
-
Base (e.g., Triethylamine or Diisopropylamine)
-
Solvent (e.g., THF or DMF)
-
-
Procedure:
-
To a reaction vessel, add this compound, the palladium catalyst, and CuI.
-
Purge the vessel with an inert gas.
-
Add the degassed solvent, the terminal alkyne, and the base.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.
-
Filter the reaction mixture to remove the amine salt and concentrate the filtrate.
-
Purify the crude product by column chromatography.
-
Data Presentation:
| Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | 25 | 12 | 75-90 |
| Pd(OAc)₂ / PPh₃ / CuI | DIPA | DMF | 50 | 6 | 80-95 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, crucial for the synthesis of anilines and other nitrogen-containing heterocycles.
Protocol:
-
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv)
-
Ligand (e.g., Xantphos or BINAP, 0.04 equiv)
-
Base (e.g., Cs₂CO₃ or NaOtBu)
-
Solvent (e.g., Toluene or 1,4-Dioxane)
-
-
Procedure:
-
In a glovebox or under an inert atmosphere, combine the palladium catalyst and the ligand in the reaction vessel.
-
Add the base, this compound, and the amine.
-
Add the degassed solvent.
-
Seal the vessel and heat to 80-110 °C with vigorous stirring until the starting material is consumed.
-
Cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Data Presentation:
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 100 | 16 | 70-85 |
| Pd(OAc)₂ / BINAP | NaOtBu | 1,4-Dioxane | 90 | 12 | 75-90 |
Signaling Pathway Context: Kinase Inhibition
Many of the complex molecules synthesized using this compound as a building block are designed as kinase inhibitors. These inhibitors often target specific signaling pathways implicated in diseases such as cancer. A simplified representation of a generic kinase signaling pathway is shown below.
Caption: Generic kinase signaling pathway and inhibition.
Conclusion
This compound is a highly effective and versatile building block in medicinal chemistry. Its application in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations allows for the efficient and selective synthesis of a diverse range of complex molecules. These molecules, in turn, have shown significant promise as modulators of important biological targets, including GPCRs and kinases, underscoring the importance of this chemical tool in modern drug discovery and development. The provided protocols offer a solid foundation for researchers to utilize this compound in their synthetic endeavors.
Application Notes: 2-Fluoro-1-iodo-3-methylbenzene in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Fluoro-1-iodo-3-methylbenzene is a versatile, trifunctional aromatic building block with significant potential in the synthesis of novel agrochemicals. Its unique substitution pattern, featuring a fluorine atom, an iodine atom, and a methyl group, allows for regioselective functionalization through various cross-coupling reactions. The presence of the fluorine and methyl groups can impart desirable physicochemical properties to the final active ingredient, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. This document outlines potential applications of this compound in the synthesis of fungicidal and insecticidal compounds, providing detailed hypothetical protocols for key synthetic transformations.
Introduction
The strategic incorporation of fluorine atoms into agrochemical candidates is a widely employed strategy to enhance their efficacy and pharmacokinetic properties. The 2-fluoro-3-methylphenyl moiety is a key structural feature in several modern pesticides. This compound serves as a critical starting material for introducing this valuable fragment. The carbon-iodine bond provides a reactive handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, enabling the facile construction of complex molecular architectures.
Potential Application in Fungicide Synthesis: A Hypothetical Example
A promising application of this compound is in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides. Many commercial SDHI fungicides feature a substituted pyrazole-carboxamide core linked to an aryl group. The 2-fluoro-3-methylphenyl group can be incorporated as the aryl substituent to modulate the biological activity and spectrum of the fungicide.
A hypothetical synthetic pathway to a novel SDHI fungicide is outlined below, starting from this compound. The key step is a Suzuki-Miyaura coupling to form a biaryl linkage with a pyrazole boronic ester.
Caption: Hypothetical synthesis of an SDHI fungicide.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a pyrazole boronic ester.
Materials:
-
This compound
-
1-(tert-Butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), 1-(tert-butoxycarbonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 eq), Pd(dppf)Cl₂ (0.03 eq), and K₂CO₃ (3.0 eq).
-
Add anhydrous 1,4-dioxane and degassed water to the flask in a 4:1 ratio (v/v).
-
Stir the reaction mixture at 80 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the desired biaryl intermediate.
Quantitative Data (Hypothetical)
| Parameter | Value |
| Starting Material | This compound |
| Coupling Partner | Pyrazole Boronic Ester |
| Catalyst | Pd(dppf)Cl₂ |
| Base | K₂CO₃ |
| Solvent | Dioxane/Water |
| Reaction Temperature | 80 °C |
| Reaction Time | 12 hours |
| Yield | 85% |
| Purity (by HPLC) | >98% |
Potential Application in Insecticide Synthesis: A Hypothetical Example
This compound can also be a precursor for the synthesis of certain classes of insecticides, such as those containing a substituted pyridine or pyrazole core. The following workflow illustrates a hypothetical synthesis of an insecticidal compound through a Sonogashira coupling followed by cyclization.
Caption: Hypothetical synthesis of a heterocyclic insecticide.
Experimental Protocol: Sonogashira Coupling
This protocol provides a general procedure for the palladium- and copper-catalyzed Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Ethynyltrimethylsilane
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq) in anhydrous THF.
-
Add triethylamine (2.0 eq) to the mixture.
-
Add ethynyltrimethylsilane (1.5 eq) dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature for 6 hours.
-
Monitor the reaction by TLC or gas chromatography-mass spectrometry (GC-MS).
-
After completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous ammonium chloride solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain the alkynylated intermediate.
Quantitative Data (Hypothetical)
| Parameter | Value |
| Starting Material | This compound |
| Coupling Partner | Ethynyltrimethylsilane |
| Catalysts | Pd(PPh₃)₂Cl₂, CuI |
| Base | Triethylamine |
| Solvent | THF |
| Reaction Temperature | Room Temperature |
| Reaction Time | 6 hours |
| Yield | 92% |
| Purity (by GC-MS) | >97% |
Conclusion
This compound is a highly valuable building block for the synthesis of advanced agrochemicals. Its trifunctional nature allows for diverse and regioselective synthetic strategies. The hypothetical examples provided herein demonstrate its potential in constructing complex fungicidal and insecticidal molecules through robust and high-yielding cross-coupling reactions. Further exploration of this starting material is warranted to develop next-generation crop protection agents with improved performance and environmental profiles.
Application Notes and Protocols for Metal-Halogen Exchange Reactions of 2-Fluoro-1-iodo-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting metal-halogen exchange reactions on 2-fluoro-1-iodo-3-methylbenzene. These reactions are pivotal for the creation of functionalized aromatic building blocks that are integral to the synthesis of complex molecules in pharmaceutical and materials science research.
Introduction
Metal-halogen exchange is a powerful and widely utilized transformation in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of this compound, this reaction offers a regioselective pathway to generate a highly reactive organometallic intermediate. The significant difference in bond strength and reactivity between the carbon-iodine and carbon-fluorine bonds allows for the selective cleavage of the C-I bond. The established reactivity trend for halogens in such exchanges is I > Br > Cl > F, ensuring that the reaction occurs exclusively at the iodine-substituted position.[1]
The resulting 2-fluoro-3-methylphenyl organometallic species, either a Grignard reagent or an organolithium compound, serves as a potent nucleophile. This intermediate can be readily trapped with a diverse range of electrophiles to introduce various functional groups, providing access to a wide array of substituted 2-fluoro-3-methylbenzene derivatives. These derivatives are valuable precursors in the development of novel pharmaceuticals and functional materials, where the presence of the fluorine atom can significantly influence properties such as metabolic stability, binding affinity, and lipophilicity.
Reaction Principle
The core of the application lies in the selective metal-halogen exchange at the carbon-iodine bond of this compound. This can be achieved through two primary methods:
-
Lithium-Halogen Exchange: This is a rapid reaction, typically conducted at low temperatures (e.g., -78 °C) to minimize side reactions. An organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), selectively exchanges with the iodine atom to form the highly reactive 2-fluoro-3-methylphenyllithium intermediate.
-
Magnesium-Halogen Exchange (Grignard Reagent Formation): This can be accomplished either by direct oxidative addition of magnesium metal or, more commonly for aryl iodides, through an exchange reaction with a pre-formed Grignard reagent like isopropylmagnesium chloride (i-PrMgCl). The resulting 2-fluoro-3-methylphenylmagnesium iodide is generally less reactive and more functional-group-tolerant than its organolithium counterpart.
The newly formed organometallic species can then react with various electrophiles to introduce new substituents at the former iodine position.
Experimental Protocols
The following are generalized protocols for the metal-halogen exchange of this compound and subsequent reaction with an electrophile. Note: These are general procedures and may require optimization for specific electrophiles and scales. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Protocol 1: Lithium-Halogen Exchange with n-Butyllithium and Electrophilic Quench
This protocol describes the generation of 2-fluoro-3-methylphenyllithium and its subsequent trapping with an electrophile.
Materials:
| Reagent/Material | Purpose |
| This compound | Starting material |
| Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O) | Solvent |
| n-Butyllithium (n-BuLi) in hexanes | Lithiating agent |
| Electrophile (e.g., DMF, an aldehyde, a ketone, CO₂) | Reactant for functionalization |
| Saturated aqueous ammonium chloride (NH₄Cl) solution | Quenching agent |
| Diethyl ether or Ethyl acetate | Extraction solvent |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Drying agent |
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous THF or diethyl ether via syringe.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of n-BuLi: Slowly add a solution of n-BuLi (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes.
-
Electrophilic Addition: Add the chosen electrophile (1.2 eq) dropwise, again maintaining the temperature below -70 °C.
-
Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours.
-
Quenching: Cool the reaction mixture to 0 °C in an ice bath and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel.
Protocol 2: Magnesium-Halogen Exchange with Isopropylmagnesium Chloride and Electrophilic Quench
This protocol describes the formation of 2-fluoro-3-methylphenylmagnesium iodide and its subsequent reaction with an electrophile.
Materials:
| Reagent/Material | Purpose |
| This compound | Starting material |
| Anhydrous Tetrahydrofuran (THF) | Solvent |
| Isopropylmagnesium chloride (i-PrMgCl) or i-PrMgCl·LiCl complex in THF | Grignard exchange reagent |
| Electrophile | Reactant for functionalization |
| Saturated aqueous ammonium chloride (NH₄Cl) solution | Quenching agent |
| Diethyl ether or Ethyl acetate | Extraction solvent |
| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Drying agent |
Procedure:
-
Reaction Setup: In a similar setup as Protocol 1, dissolve this compound (1.0 eq) in anhydrous THF.
-
Grignard Formation: Cool the solution to a specified temperature (e.g., 0 °C to -20 °C). Add the i-PrMgCl solution (1.1 eq) dropwise.
-
Stirring: Stir the reaction mixture for 1-3 hours at the same temperature. The formation of the Grignard reagent can be monitored by TLC or GC-MS of quenched aliquots.
-
Electrophilic Addition: Cool the reaction mixture (if necessary, depending on the electrophile) and add the electrophile (1.2 eq) dropwise.
-
Warming and Stirring: Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC or GC-MS is recommended).
-
Work-up and Purification: Follow steps 8-11 from Protocol 1.
Quantitative Data
The following table summarizes representative quantitative data for the lithium-halogen exchange of this compound followed by quenching with different electrophiles. This data is for illustrative purposes to demonstrate the potential synthetic utility.
| Entry | Reagent | Electrophile | Product | Yield (%) |
| 1 | n-BuLi | Dimethylformamide (DMF) | 2-Fluoro-3-methylbenzaldehyde | ~80-90% |
| 2 | n-BuLi | Triisopropyl borate (B(OiPr)₃) | (2-Fluoro-3-methylphenyl)boronic acid | ~75-85% |
| 3 | n-BuLi | Carbon dioxide (CO₂) | 2-Fluoro-3-methylbenzoic acid | ~80-95% |
| 4 | n-BuLi | Acetone | 2-(2-Fluoro-3-methylphenyl)propan-2-ol | ~70-80% |
Visualizations
Experimental Workflow
Caption: Workflow for Metal-Halogen Exchange and Electrophilic Quench.
Signaling Pathway Analogy
While not a biological signaling pathway, the logical progression of the chemical transformation can be visualized similarly.
Caption: Logical progression of the metal-halogen exchange reaction.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 2-Fluoro-1-iodo-3-methylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura coupling reaction for the sterically hindered and electronically complex substrate, 2-Fluoro-1-iodo-3-methylbenzene.
Troubleshooting Guide
Low yields or failed reactions with this compound are common due to the steric hindrance imposed by the ortho-fluoro and meta-methyl groups, which can impede the key steps of the catalytic cycle. This guide provides a systematic approach to troubleshoot and optimize your reaction conditions.
Issue 1: Low to No Product Formation
This is the most frequent issue and can arise from several factors within the reaction setup.
-
Inadequate Catalyst System: The choice of palladium catalyst and ligand is critical for activating the sterically hindered C-I bond. Standard catalysts like Pd(PPh₃)₄ may prove ineffective.
-
Recommendation: Employ bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands. These promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is necessary to facilitate the oxidative addition of the hindered aryl iodide.[1] They also accelerate the reductive elimination step.
-
-
Suboptimal Base Selection: The base plays a crucial role in activating the boronic acid for the transmetalation step.
-
Recommendation: Use a moderately strong base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective choices for hindered substrates.[1]
-
-
Inappropriate Solvent: The solvent influences the solubility of reactants and the overall reaction kinetics.
Issue 2: Presence of Significant Side Products
Several side reactions can compete with the desired cross-coupling, reducing the yield of the target molecule.
-
Homocoupling of the Boronic Acid: This side reaction leads to the formation of a biaryl product derived from the boronic acid coupling with itself.
-
Troubleshooting:
-
Ensure thorough degassing of the reaction mixture to remove oxygen, which can promote homocoupling.
-
Use a slight excess of the boronic acid (1.1-1.5 equivalents) to favor the cross-coupling pathway.
-
Consider using a pre-formed palladium(0) catalyst or ensuring complete reduction of a Pd(II) precatalyst before the reaction commences.[3]
-
-
-
Dehalogenation (Proto-deiodination): The iodine atom is replaced by a hydrogen atom, leading to the formation of 2-fluoro-3-methylbenzene.
-
Protodeborylation: The boronic acid is converted back to the corresponding arene.
-
Troubleshooting:
-
Use anhydrous solvents if water is promoting this side reaction.
-
Consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts instead of boronic acids.[3]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the Suzuki coupling of this compound?
A1: Based on protocols for structurally similar sterically hindered aryl iodides, the following conditions provide a robust starting point.[2]
| Parameter | Recommended Condition |
| Aryl Halide | This compound (1.0 equiv) |
| Boronic Acid | Arylboronic acid (1.2 equiv) |
| Palladium Catalyst | Pd(PPh₃)₄ (3 mol%) |
| Base | K₂CO₃ (2.0 equiv) |
| Solvent | Toluene/H₂O (5:1 mixture) |
| Temperature | 80 °C |
| Reaction Time | 12 hours |
Q2: I am still getting a low yield with the recommended starting conditions. What should I try next?
A2: If the initial conditions are not optimal, a systematic optimization of the reaction parameters is recommended. The following workflow can guide your efforts.
Caption: A logical workflow for optimizing the Suzuki coupling reaction.
Q3: How do I properly set up the reaction to ensure an inert atmosphere?
A3: Maintaining an inert atmosphere is crucial to prevent catalyst degradation and side reactions.
Caption: Experimental workflow for setting up an inert reaction environment.
Q4: What is the general catalytic cycle for the Suzuki-Miyaura coupling?
A4: The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Regioselective Suzuki-Miyaura Coupling of a Structurally Similar Substrate: 2-Bromo-1-iodo-4-methylbenzene [2]
This protocol for a related substrate can serve as a detailed starting point for the optimization of the coupling with this compound.
Materials:
-
2-Bromo-1-iodo-4-methylbenzene (1.0 mmol, 296.9 mg)
-
Phenylboronic acid (1.2 mmol, 146.3 mg)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add 2-Bromo-1-iodo-4-methylbenzene, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.[2]
-
Evacuate and backfill the flask with argon three times.[2]
-
Add toluene and water via syringe.[2]
-
Heat the reaction mixture to 80 °C and stir for 12 hours.[2]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).[2]
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes) to afford the desired product.[2]
Quantitative Data for Coupling of 2-Bromo-1-iodo-4-methylbenzene: [2]
| Coupling Partner | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 92 |
| 4-Methoxyphenylboronic acid | 3 | K₂CO₃ | Toluene/H₂O | 80 | 12 | 89 |
| 4-Trifluoromethylphenylboronic acid | 3 | Cs₂CO₃ | Dioxane/H₂O | 90 | 16 | 85 |
References
Technical Support Center: Overcoming Challenges in the Sonogashira Coupling of Sterically Hindered Aryl Iodides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Sonogashira coupling of sterically hindered aryl iodides.
Frequently Asked Questions (FAQs)
Q1: Why is the Sonogashira coupling of sterically hindered aryl iodides so challenging?
A1: The primary challenge lies in the oxidative addition step of the palladium catalytic cycle. Steric hindrance around the carbon-iodine bond makes it difficult for the palladium catalyst to access and insert into the C-I bond, which is often the rate-limiting step. This can lead to slow or no reaction, low yields, and decomposition of starting materials or catalysts.
Q2: What are the most common side reactions observed with sterically hindered substrates?
A2: A common side reaction is the homocoupling of the terminal alkyne, known as Glaser coupling, which is promoted by the copper co-catalyst in the presence of oxygen.[1][2] This is especially prevalent when the desired cross-coupling is slow due to steric hindrance. Another potential side reaction is the decomposition of the palladium catalyst, often observed as the formation of palladium black.
Q3: When should I consider a copper-free Sonogashira protocol?
A3: Copper-free protocols are highly recommended when you observe significant Glaser homocoupling of your alkyne.[3] They are also advantageous when working with sensitive substrates that may be degraded by copper salts or when synthesizing molecules for pharmaceutical applications where copper contamination is a concern.
Q4: How do I choose the best ligand for my sterically hindered aryl iodide?
A4: For sterically demanding substrates, bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are generally the most effective.[4] These ligands promote the formation of a highly reactive, monoligated palladium(0) species, which is more adept at undergoing oxidative addition with hindered aryl iodides. It is often necessary to screen a small library of ligands to find the optimal one for your specific substrate combination.
Q5: What is the general reactivity trend for aryl halides in Sonogashira coupling?
A5: The reactivity of the aryl halide is crucial and follows the general trend: I > OTf > Br >> Cl. Aryl iodides are the most reactive and are typically the substrate of choice for challenging couplings, often allowing for milder reaction conditions.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| No or low conversion to product | Inactive Catalyst: The active Pd(0) species may not be forming or has decomposed. | - Use a fresh batch of palladium catalyst and phosphine ligand. - Consider using a more robust, air-stable palladium precatalyst. - Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). |
| Inefficient Oxidative Addition: The steric hindrance of the aryl iodide is preventing the palladium from inserting into the C-I bond. | - Increase the reaction temperature. For very hindered substrates, temperatures up to 100°C may be required.[1] - Switch to a bulkier and more electron-rich phosphine ligand (e.g., P(t-Bu)₃, XPhos, SPhos) or an NHC ligand.[4] - Increase the catalyst and/or ligand loading. | |
| Poor Substrate Quality: Impurities in the aryl iodide or alkyne can poison the catalyst. | - Purify the starting materials before use. | |
| Significant Glaser homocoupling | Slow Cross-Coupling: The desired reaction is slow, allowing the competing homocoupling to dominate. | - Address the slow cross-coupling using the steps outlined above for "No or low conversion". - Switch to a copper-free Sonogashira protocol.[3] |
| Oxygen in the reaction: Oxygen promotes the oxidative homocoupling of the alkyne. | - Ensure all solvents are thoroughly degassed and the reaction is run under a strictly inert atmosphere.[5] | |
| Reaction stalls before completion | Catalyst Decomposition: The palladium catalyst is not stable under the reaction conditions for the required time. | - Use a more stable palladium precatalyst. - Consider a lower reaction temperature for a longer duration. |
| Inhibiting byproducts: A byproduct of the reaction may be inhibiting the catalyst. | - Try adding a fresh portion of catalyst and ligand to the reaction mixture. |
Data Presentation
The following tables summarize quantitative data for the Sonogashira coupling of various sterically hindered aryl iodides under different reaction conditions.
Table 1: Comparison of Catalytic Systems for the Sonogashira Coupling of Iodobenzene with Phenylacetylene [6]
| Entry | Catalyst (mol%) | Base (mmol) | Solvent | Time (h) | Yield (%) |
| 1 | Pd/CuFe₂O₄ (3) | K₂CO₃ (4) | EtOH | 3 | 90 |
| 2 | Pd/CuFe₂O₄ (3) | Cs₂CO₃ (4) | EtOH | 3 | 92 |
| 3 | Pd/CuFe₂O₄ (3) | K₃PO₄ (4) | EtOH | 4 | 75 |
| 4 | Pd/CuFe₂O₄ (3) | Et₃N (4) | EtOH | 4 | 60 |
Table 2: Sonogashira Coupling of Various Aryl Iodides with Phenylacetylene [7]
| Entry | Aryl Iodide | Product | Yield (%) |
| 1 | 4-Iodoanisole | 1-Methoxy-4-(phenylethynyl)benzene | 78 |
| 2 | Iodobenzene | 1,2-Diphenylacetylene | 81 |
| 3 | 4-Iodotoluene | 1-Methyl-4-(phenylethynyl)benzene | 75 |
| 4 | 4-Chlorophenyl iodide | 1-Chloro-4-(phenylethynyl)benzene | 76 |
Reaction Conditions: Aryl iodide (1 mmol), phenylacetylene (1.2 mmol), CuI (10 mol%), 1,10-phenanthroline (30 mol%), KF/Al₂O₃ (5 equiv), Toluene, 110 °C, 24 h.
Table 3: Sonogashira Coupling of 2-Iodotoluene with Phenylacetylene
| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 80 | 47 |
| 2 | PdCl₂(PPh₃)₂ | - | Et₃N | DMF | 80 | 55 |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling of an Aryl Iodide[9]
Materials:
-
Aryl iodide (1.0 eq)
-
Terminal alkyne (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq)
-
Copper(I) iodide (CuI, 0.025 eq)
-
Anhydrous solvent (e.g., THF, DMF, or 1,4-dioxane)
-
Amine base (e.g., diisopropylamine, triethylamine, 7.0 eq)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the aryl iodide, palladium catalyst, and copper(I) iodide under a stream of inert gas (nitrogen or argon).
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free atmosphere.
-
Add the anhydrous solvent via syringe.
-
Sequentially add the amine base and the terminal alkyne via syringe while stirring.
-
Stir the reaction mixture at the desired temperature (room temperature to 100 °C) and monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove solids.
-
Wash the organic phase with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling of an Aryl Iodide[10]
Materials:
-
Aryl iodide (1.0 eq)
-
Terminal alkyne (1.1 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Base (e.g., Bu₄NOAc, 2 eq)
-
Anhydrous DMF
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the aryl iodide, palladium catalyst, and base.
-
Add anhydrous DMF via syringe.
-
Add the terminal alkyne via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC/MS.
-
Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: The dual catalytic cycle of the Sonogashira reaction.
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. ijnc.ir [ijnc.ir]
- 7. chemistry.semnan.ac.ir [chemistry.semnan.ac.ir]
troubleshooting failed Grignard reagent formation with 2-Fluoro-1-iodo-3-methylbenzene
Topic: Troubleshooting Failed Grignard Reagent Formation with 2-Fluoro-1-iodo-3-methylbenzene
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the formation of the Grignard reagent from this compound.
Frequently Asked Questions (FAQs)
Q1: My Grignard reaction with this compound isn't starting. What are the common causes?
A1: The initiation of a Grignard reaction is often the most critical step. Failure to start is typically due to one or more of the following factors:
-
Wet Glassware or Solvents: Grignard reagents are extremely sensitive to moisture.[1] Any trace of water in your reaction flask or solvent will react with and quench the Grignard reagent as it forms.[1]
-
Passive Magnesium Surface: Magnesium turnings are coated with a layer of magnesium oxide (MgO), which prevents the reaction with the aryl halide. This passivating layer must be removed or disrupted for the reaction to begin.
-
Poor Quality Reagents: The purity of your this compound and the quality of the magnesium are crucial. Old or impure reagents can inhibit the reaction.
-
Insufficient Activation: The method used to activate the magnesium may not be effective enough for this specific substrate.
Q2: How can I tell if my Grignard reaction has successfully initiated?
A2: Several visual cues indicate a successful initiation:
-
A noticeable increase in the temperature of the reaction mixture, which may lead to the solvent gently refluxing.
-
The appearance of a cloudy, gray, or brownish color in the reaction mixture.
-
The disappearance of the color of an initiator, such as the purple vapor of iodine.
-
Visible consumption of the magnesium turnings.
Q3: Does the fluorine substituent on the aromatic ring affect the Grignard reagent formation?
A3: The carbon-fluorine bond is generally very strong and does not typically interfere with the formation of a Grignard reagent from an aryl iodide.[2] In fact, the electron-withdrawing nature of the fluorine atom can sometimes make the aryl halide more reactive towards magnesium. However, the reactivity of fluoroaryl Grignard reagents themselves can be influenced by the position of the fluorine atom.[3]
Q4: What is Wurtz coupling, and how can I minimize it?
A4: Wurtz coupling is a common side reaction where the newly formed Grignard reagent reacts with the unreacted aryl halide to form a biaryl byproduct (R-R).[4] This reduces the yield of your desired Grignard reagent. To minimize Wurtz coupling:
-
Slow Addition of Aryl Halide: Add the this compound solution slowly to the magnesium suspension. This maintains a low concentration of the aryl halide in the reaction mixture, favoring the reaction with magnesium over the coupling reaction.[4]
-
Maintain a Cool Reaction Temperature: While some initial heating may be necessary to start the reaction, it is often beneficial to cool the reaction once it has initiated to control the exothermic process and reduce the rate of Wurtz coupling.[4]
-
Use an Appropriate Solvent: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are standard. For some reactive halides, the choice of ether can influence the extent of Wurtz coupling.[4]
Troubleshooting Guide
If you are experiencing a failed Grignard reaction, follow this step-by-step troubleshooting guide.
Caption: Troubleshooting workflow for failed Grignard reagent formation.
Data Presentation
Table 1: Influence of Halide on Grignard Reagent Yield
| Alkyl Halide | Relative Reactivity | C-X Bond Energy (kJ/mol) | Typical Yield Range | Notes |
| Alkyl Iodide (R-I) | Very High | ~228 | 85-95% | Most reactive, but starting materials can be more expensive. Prone to side reactions if not controlled.[5] |
| Alkyl Bromide (R-Br) | High | ~285 | 70-90% | A good balance of reactivity and stability. Commonly used for Grignard reactions.[5] |
| Alkyl Chloride (R-Cl) | Moderate | ~340 | 50-80% | Less reactive, often requiring longer initiation times or more vigorous activation of magnesium.[5] |
| Alkyl Fluoride (R-F) | Very Low | ~452 | <10% | Generally not used for Grignard reagent formation due to the very strong C-F bond.[2] |
Table 2: Comparison of Solvents for Grignard Reaction with Benzyl Chloride
| Solvent | Yield of Grignard Product (%) | Notes |
| Diethyl Ether (Et₂O) | 94 | Excellent yield with minimal Wurtz coupling.[4] |
| Tetrahydrofuran (THF) | 27 | Poor yield due to significant Wurtz byproduct formation.[4] |
Experimental Protocols
Protocol 1: Preparation of 2-Fluoro-3-methylphenylmagnesium Iodide
This protocol is a general guideline and may require optimization for your specific laboratory conditions.
Materials:
-
This compound
-
Magnesium turnings (1.2 - 1.5 equivalents)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (a single crystal)
-
Three-necked round-bottom flask
-
Reflux condenser
-
Pressure-equalizing dropping funnel
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) and drying tube
Procedure:
-
Glassware Preparation: Thoroughly flame-dry all glassware under vacuum or in a drying oven and allow to cool under a stream of inert gas.
-
Reaction Setup: Assemble the three-necked flask with the magnetic stir bar, reflux condenser (with a drying tube or inert gas outlet), and the dropping funnel. Maintain a positive pressure of inert gas throughout the setup and reaction.
-
Magnesium Activation: Place the magnesium turnings and a single crystal of iodine in the reaction flask. Gently warm the flask with a heat gun under the inert atmosphere until the purple iodine vapor is visible and subsequently deposits on the magnesium surface. Allow the flask to cool to room temperature.
-
Reagent Preparation: In the dropping funnel, prepare a solution of this compound in anhydrous ether or THF.
-
Initiation: Add a small portion (approximately 10%) of the aryl iodide solution to the activated magnesium. The reaction may be initiated by gentle warming with a water bath. Successful initiation is indicated by a color change (disappearance of the iodine color), a gentle reflux of the solvent, and the formation of a cloudy gray suspension.
-
Addition: Once the reaction has started, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. If the reaction becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled with a water bath.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle reflux for an additional 1-2 hours, or until most of the magnesium has been consumed.
-
Confirmation of Formation: The concentration of the prepared Grignard reagent should be determined by titration (see Protocol 2) before use in subsequent reactions.
Protocol 2: Titration of Aryl Grignard Reagent with Iodine
This method is a reliable way to determine the concentration of your freshly prepared Grignard reagent.[6]
Materials:
-
Freshly prepared Grignard reagent solution
-
Anhydrous iodine (I₂)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous lithium chloride (LiCl) (optional, but recommended to prevent precipitation)[6]
-
Dry glassware (e.g., small flask or vial, syringe)
-
Magnetic stirrer and stir bar
-
Inert gas supply
Procedure:
-
Prepare Iodine Solution: In a dry, inert gas-flushed flask, accurately weigh a known amount of iodine (e.g., 254 mg, 1 mmol). Add anhydrous THF to dissolve the iodine, creating a standard solution of known concentration. If using, the THF can be saturated with anhydrous LiCl to improve the endpoint visibility.[6]
-
Setup: Place a magnetic stir bar in the flask containing the iodine solution and cool it to 0 °C in an ice bath under an inert atmosphere.
-
Titration: Using a dry, accurate syringe, slowly add the prepared Grignard reagent solution dropwise to the stirred iodine solution.
-
Endpoint: The endpoint is reached when the characteristic brown/purple color of the iodine just disappears, and the solution becomes colorless or pale yellow.
-
Calculation: The molarity of the Grignard reagent can be calculated using the following formula:
Molarity of Grignard (M) = (moles of I₂) / (Volume of Grignard solution added in L)
Note: The stoichiometry between the Grignard reagent and iodine is 1:1.
Visualizations
Caption: Reaction pathway for Grignard reagent formation and the Wurtz coupling side reaction.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Studies on Grignard reagents. Part I. Fluorine nuclear magnetic resonance spectra of fluoroaryl Grignard reagents - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Buchwald-Hartwig Amination of Electron-Rich Aryl Halides
Welcome to the technical support center for the Buchwald-Hartwig amination of electron-rich aryl halides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this challenging yet crucial cross-coupling reaction. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help improve your reaction yields and obtain consistent results.
Frequently Asked Questions (FAQs)
Q1: Why are electron-rich aryl halides challenging substrates for Buchwald-Hartwig amination?
A1: Electron-rich aryl halides pose a challenge primarily due to the slow rate of oxidative addition to the palladium(0) catalyst. The electron-donating groups on the aryl halide increase the electron density of the carbon-halogen bond, making it less susceptible to cleavage by the electron-rich palladium center. This can lead to low yields, slow reaction times, and the prevalence of side reactions such as hydrodehalogenation.[1][2]
Q2: What is the most common side reaction observed with electron-rich aryl halides, and how can it be minimized?
A2: The most common side reaction is hydrodehalogenation, where the aryl halide is reduced to the corresponding arene. This occurs when a palladium hydride species, formed from the reaction of the palladium catalyst with the amine or trace amounts of water, reductively eliminates the arene. To minimize this, it is crucial to use anhydrous and thoroughly degassed solvents, select appropriate ligands that promote reductive elimination of the desired product over β-hydride elimination, and optimize the base and reaction temperature.[2][3]
Q3: How critical is the choice of ligand for the amination of electron-rich aryl halides?
A3: The choice of ligand is paramount. For electron-rich aryl halides, bulky and electron-rich phosphine ligands are generally preferred. These ligands stabilize the palladium catalyst, promote the challenging oxidative addition step, and facilitate the final reductive elimination to form the C-N bond.[4][5] Ligands like those from the Buchwald (e.g., XPhos, SPhos, BrettPhos) and Hartwig groups have been specifically designed to address these challenges.[4]
Q4: Can the choice of base significantly impact the yield?
A4: Absolutely. The base plays a critical role in the deprotonation of the amine or the intermediate palladium-amine complex to form the key palladium-amido intermediate.[6] For electron-rich aryl halides, strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), or potassium tert-butoxide (KOtBu) are often effective.[7] However, the base must be chosen carefully to avoid decomposition of sensitive functional groups on the substrates. In such cases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary, often requiring higher reaction temperatures.[7]
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step | Rationale |
| Inefficient Oxidative Addition | Switch to a more electron-rich and sterically hindered ligand (e.g., BrettPhos, RuPhos). Increase the reaction temperature in increments of 10 °C. | Bulky, electron-rich ligands accelerate the oxidative addition of electron-rich aryl halides. Higher temperatures can provide the necessary activation energy.[4][5] |
| Catalyst Deactivation | Ensure strictly anhydrous and anaerobic conditions. Use a pre-catalyst (e.g., a G3 or G4 palladacycle) for more reliable generation of the active Pd(0) species. Add a slight excess of the phosphine ligand. | Oxygen and moisture can deactivate the palladium catalyst. Pre-catalysts are often more stable and provide a more consistent source of the active catalyst.[8] Excess ligand can prevent catalyst decomposition. |
| Poor Solubility of Reagents | Screen alternative solvents. Toluene and 1,4-dioxane are common starting points, but THF or t-BuOH can sometimes improve solubility and yields. | Proper dissolution of all reaction components is essential for efficient catalysis.[9] |
Issue 2: Significant Hydrodehalogenation Side Product
| Possible Cause | Troubleshooting Step | Rationale |
| Presence of Water or Oxygen | Use freshly distilled and thoroughly degassed solvents. Ensure all glassware is oven-dried and cooled under an inert atmosphere. | Water and oxygen can lead to the formation of palladium hydride species, which are responsible for hydrodehalogenation.[3] |
| Slow Reductive Elimination | Employ a ligand known to accelerate reductive elimination, such as those with a large bite angle or specific steric features. | The relative rates of reductive elimination of the product versus competing side reactions determine the product distribution.[2] |
| Inappropriate Base | If using a weaker base, consider switching to a stronger, non-nucleophilic base like LHMDS or NaOtBu, if tolerated by the substrates. | A stronger base can facilitate the formation of the palladium-amido complex, potentially leading to faster reductive elimination of the desired product.[7] |
Quantitative Data Summary
The following tables provide a summary of reaction conditions and yields for the Buchwald-Hartwig amination of representative electron-rich aryl halides.
Table 1: Amination of 4-Chloroanisole with Morpholine
| Pd Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 95 |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | 1,4-Dioxane | 110 | 88 |
| BrettPhos Pd G3 | - | LHMDS | THF | 80 | 92 |
| Pd(OAc)₂ | P(o-tolyl)₃ | NaOtBu | Toluene | 100 | <10 |
Table 2: Amination of 2-Bromo-1,3-dimethylbenzene with Aniline
| Pd Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | Toluene | 110 | 91 |
| Pd₂(dba)₃ | BINAP | NaOtBu | 1,4-Dioxane | 100 | 85 |
| XPhos Pd G3 | - | K₂CO₃ | t-BuOH | 90 | 94 |
| PdCl₂(dppf) | - | NaOtBu | Toluene | 100 | 75 |
Experimental Protocols
General Protocol for the Buchwald-Hartwig Amination of an Electron-Rich Aryl Bromide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂, 1-2 mol%)
-
Buchwald ligand (e.g., XPhos, 2-4 mol%)
-
Electron-rich aryl bromide (1.0 equiv)
-
Amine (1.2 equiv)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous, degassed toluene (sufficient to make a 0.1-0.5 M solution)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂, the phosphine ligand, and NaOtBu under an inert atmosphere (e.g., argon or nitrogen).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the aryl bromide and the amine to the flask.
-
Add the anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Below are diagrams illustrating key concepts and workflows for troubleshooting and understanding the Buchwald-Hartwig amination.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 2-Fluoro-1-iodo-3-methylbenzene and its Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-1-iodo-3-methylbenzene and its derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during purification.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of this compound and its derivatives.
Issue 1: My crude product is a dark-colored oil or solid. What are the likely impurities?
Your crude product's coloration can indicate the presence of several types of impurities, likely stemming from the synthesis process. A common route to this compound is the Sandmeyer reaction of 2-Fluoro-3-methylaniline.
Answer:
Common impurities may include:
-
Residual Iodine: Unreacted iodine can impart a dark brown or purple color to the mixture.
-
Phenolic Byproducts: During the diazotization step of the Sandmeyer reaction, the diazonium salt can react with water to form phenolic impurities (e.g., 2-Fluoro-3-methylphenol). These compounds are often prone to oxidation, leading to colored species.
-
Azo Compounds: Incomplete reaction or side reactions of the diazonium salt can lead to the formation of highly colored azo compounds.
-
Positional Isomers: The iodination step may not be perfectly regioselective, leading to the formation of other isomers of fluoro-iodo-methylbenzene.
Issue 2: I am having difficulty separating my product from a close-running impurity on TLC.
Close-running spots on a Thin Layer Chromatography (TLC) plate indicate that the compounds have very similar polarities, making separation by normal-phase chromatography challenging.
Answer:
To improve separation, consider the following strategies:
-
Solvent System Optimization:
-
Decrease Polarity: If both spots have high Rf values, decrease the polarity of your eluent system. For relatively non-polar compounds like aryl halides, start with a low percentage of a polar solvent (e.g., ethyl acetate or diethyl ether) in a non-polar solvent (e.g., hexanes or petroleum ether). Try a range of solvent systems with subtle polarity differences.
-
Utilize Different Solvent Selectivities: Solvents with different chemical properties can alter the separation. For example, replacing ethyl acetate with dichloromethane or toluene might change the interactions with the stationary phase and improve separation.
-
-
Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase for your chromatography. Options include alumina (basic or neutral) or reverse-phase silica.
-
Consider an Alternative Purification Technique: If chromatographic separation is not feasible, recrystallization or distillation (if the compound is a liquid and thermally stable) may be more effective.
Issue 3: My compound is "oiling out" during recrystallization instead of forming crystals.
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is a common problem when the solute is impure or the cooling process is too rapid.
Answer:
Here are several approaches to address "oiling out":
-
Increase the Amount of Solvent: Add more of the hot solvent to ensure the compound remains dissolved at a slightly lower temperature. This can prevent supersaturation at a temperature above the compound's melting point.
-
Slow Cooling: Allow the solution to cool to room temperature slowly, and then gradually cool it further in an ice bath. Rapid cooling encourages oil formation. Insulating the flask can help slow the cooling process.
-
Scratching the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid product, add a tiny crystal to the cooled solution to induce crystallization.
-
Change the Solvent System: The chosen solvent may be too good a solvent for your compound. Try a different solvent or a solvent mixture. If using a mixed solvent system, adding more of the "poor" solvent to the hot solution can sometimes promote crystallization upon cooling.
Issue 4: I have a low yield after column chromatography.
A low recovery of the desired product after column chromatography can be frustrating and can be attributed to several factors.
Answer:
To troubleshoot a low yield, consider these possibilities:
-
Compound Adsorbed to Silica Gel: Highly polar compounds or those with certain functional groups can irreversibly bind to the silica gel. Pre-treating the silica gel (e.g., with triethylamine for basic compounds) or choosing a different stationary phase like alumina can mitigate this.
-
Compound is Volatile: If your compound has a low boiling point, it may be lost to evaporation during solvent removal (rotary evaporation). Use a lower bath temperature and be careful not to pull a vacuum that is too strong.
-
Improper Fraction Collection: The product may have eluted earlier or later than expected. It is crucial to monitor the column elution carefully using TLC and to not discard any fractions until the product's location is confirmed.
-
Incorrect Solvent Polarity: If the eluent is not polar enough, the compound may not move off the column. Conversely, if it is too polar, the compound may elute very quickly with other impurities in the first few fractions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting solvent systems for column chromatography of this compound?
A1: For a relatively non-polar compound like this compound, it is best to start with a non-polar solvent system and gradually increase the polarity. A good starting point for TLC analysis and subsequent column chromatography would be:
-
Hexanes / Ethyl Acetate Mixtures: Begin with a low percentage of ethyl acetate, such as 1-5% ethyl acetate in hexanes (v/v).
-
Hexanes / Dichloromethane Mixtures: A mixture of these solvents can also provide good separation for aryl halides.
It is essential to first determine the optimal solvent system by running TLC plates with your crude material. The ideal Rf value for the desired compound for good separation on a column is typically between 0.2 and 0.4.
Q2: What are suitable solvents for the recrystallization of this compound and its derivatives?
A2: The choice of recrystallization solvent is highly dependent on the specific derivative. However, for aryl halides, the following solvents and solvent systems are often successful:
-
Alcohols: Ethanol or methanol can be good choices, as many organic compounds are soluble in hot alcohols and less soluble when cold.
-
Hexanes or Heptanes: For non-polar derivatives, these alkanes can be effective.
-
Mixed Solvent Systems: A combination of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is less soluble) can be very effective. Common mixtures include:
-
Ethanol/Water
-
Acetone/Water
-
Toluene/Hexanes
-
To find the best solvent, perform small-scale solubility tests with your crude product in various solvents. A good recrystallization solvent will dissolve the compound when hot but not when cold.
Q3: How can I remove unreacted iodine from my crude product?
A3: Residual iodine can often be removed during the aqueous workup of your reaction. Washing the organic layer with a solution of sodium thiosulfate (Na₂S₂O₃) will reduce the iodine (I₂) to iodide (I⁻), which is soluble in the aqueous layer and can thus be removed.
Q4: My NMR spectrum shows multiple isomers. How can I separate them?
A4: The separation of positional isomers can be very challenging due to their similar physical properties.
-
High-Performance Liquid Chromatography (HPLC): Preparative HPLC is often the most effective method for separating isomers. Different stationary phases (e.g., C18, phenyl-hexyl) and mobile phase compositions can be screened to achieve separation.
-
Careful Column Chromatography: Sometimes, with a very long column and a shallow solvent gradient (a slow, gradual increase in polarity), it is possible to separate isomers by flash chromatography.
-
Fractional Recrystallization: If the isomers are solid, it may be possible to separate them by fractional recrystallization, where multiple recrystallization steps are performed to enrich one isomer in the crystalline phase.
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude mixture in various solvent systems. Aim for an Rf value of 0.2-0.4 for the desired product.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (slurry packing is recommended).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel bed. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel and then adding the powder to the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Apply pressure (flash chromatography) to speed up the elution.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: In a test tube, add a small amount of the crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to completely dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask or adding a seed crystal. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven or air dry them until a constant weight is achieved.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: A logical approach to troubleshooting purification challenges.
Technical Support Center: Efficient Cross-Coupling of 2-Fluoro-1-iodo-3-methylbenzene
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the cross-coupling of 2-Fluoro-1-iodo-3-methylbenzene.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound is resulting in a low or no yield. What are the primary factors I should investigate?
A1: Low yields in cross-coupling reactions involving sterically hindered and electronically modified substrates like this compound can often be attributed to several critical factors. A systematic check of the following is recommended:
-
Catalyst System: The choice of palladium catalyst and ligand is paramount. For sterically hindered substrates, bulky and electron-rich monophosphine ligands are often required to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle.[1]
-
Reaction Conditions: Ensure strict anhydrous and anaerobic (oxygen-free) conditions. Oxygen can deactivate the active Pd(0) catalyst and lead to the oxidation of phosphine ligands.[1] The choice of base and solvent system is also crucial and often requires optimization for challenging substrates.
-
Reagent Quality: The purity of your starting materials, including the aryl iodide, the coupling partner (e.g., boronic acid, alkyne), solvent, and base, is critical. Impurities can poison the catalyst. For instance, boronic acids can degrade over time.[1]
Q2: How do I select an appropriate catalyst and ligand for the cross-coupling of this compound?
A2: Due to the steric hindrance from the ortho-fluoro and meta-methyl groups, a judicious choice of catalyst and ligand is essential.
-
Palladium Precatalysts: Using well-defined, pre-ligated palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) can offer more consistent results and higher activity compared to generating the active catalyst in situ from a palladium source like Pd(OAc)₂ and a separate ligand.[1]
-
Ligands: Bulky, electron-rich monophosphine ligands are generally the most effective for sterically hindered aryl halides.[1] Examples include dialkylbiaryl phosphines (such as SPhos, XPhos, and BrettPhos) and trialkylphosphines (like P(t-Bu)₃).[1] These ligands promote the crucial oxidative addition and reductive elimination steps. It may be necessary to screen a small library of ligands to find the optimal one for your specific reaction.[1]
Q3: I am observing a black precipitate in my reaction mixture. What is it, and how can I prevent it?
A3: The formation of a black precipitate, commonly known as "palladium black," indicates the decomposition of the palladium catalyst to its inactive elemental form. This can be caused by:
-
Presence of Oxygen: Inadequate degassing of the solvent and reaction vessel is a common cause.
-
Impurities: Impurities in the reagents or solvent can lead to catalyst decomposition.
-
Inappropriate Reaction Conditions: High temperatures or an unsuitable solvent choice can promote the formation of palladium black. Some anecdotal evidence suggests that certain solvents, like THF, might be more prone to this issue in some reactions.
To prevent this, ensure all reagents and solvents are pure and thoroughly degassed. Operating under a strict inert atmosphere (argon or nitrogen) is crucial. Using a more stable palladium precatalyst can also help mitigate this issue.
Q4: Can I perform a Sonogashira coupling with this compound without a copper co-catalyst?
A4: Yes, copper-free Sonogashira reactions are possible and often preferred to avoid the formation of alkyne homocoupling byproducts (Glaser coupling). These reactions may necessitate specific ligands or different reaction conditions to proceed efficiently.
Troubleshooting Guides
Low to No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of palladium catalyst and ligand. - Consider using a more robust precatalyst (e.g., Buchwald G3/G4 precatalysts). - Ensure ligands are stored under an inert atmosphere to prevent oxidation. |
| Poor Reagent Quality | - Purify the this compound if its purity is questionable. - Use a fresh bottle of the coupling partner (e.g., boronic acid, alkyne). - Use anhydrous and degassed solvents. - Ensure the base is of high purity and anhydrous. |
| Suboptimal Reaction Conditions | - Inert Atmosphere: Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen). Degas the solvent and reaction mixture thoroughly. - Base Selection: The choice of base is critical. For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. For Sonogashira, an amine base like triethylamine or diisopropylamine is typically used.[1] - Solvent Choice: Common solvents for cross-coupling include toluene, dioxane, and THF. The optimal solvent may need to be determined experimentally. - Temperature: While the C-I bond is reactive, sterically hindered substrates may require elevated temperatures (e.g., 80-110 °C) to achieve a reasonable reaction rate.[1] |
| Steric Hindrance | - Screen a panel of bulky, electron-rich monophosphine ligands (e.g., SPhos, XPhos, RuPhos, BrettPhos).[1] - Increase the catalyst and ligand loading (e.g., from 1-2 mol% to 3-5 mol%). |
Data Presentation: Catalyst Systems for Similar Substrates
The following tables summarize successful catalyst systems and conditions for Suzuki and Sonogashira couplings of sterically hindered or fluorinated aryl halides, which can serve as a starting point for optimizing the reaction of this compound.
Suzuki-Miyaura Coupling Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Substrate Type |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 95 | Sterically hindered aryl bromide |
| XPhos Pd G3 (2) | - | K₃PO₄ (2) | Dioxane/H₂O | 80 | 92 | ortho-substituted aryl chloride |
| Pd₂(dba)₃ (1.5) | RuPhos (3) | Cs₂CO₃ (2) | Dioxane | 100 | 88 | Electron-rich, hindered aryl bromide |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 75 | Fluorinated aryl iodide |
Sonogashira Coupling Conditions
| Catalyst (mol%) | Ligand (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Substrate Type |
| Pd(PPh₃)₂Cl₂ (2) | - | CuI (4) | Et₃N (3) | THF | 60 | 85 | Sterically hindered aryl iodide |
| Pd(OAc)₂ (1) | SPhos (2) | - | Cs₂CO₃ (2) | Dioxane | 100 | 90 | Copper-free, hindered aryl bromide |
| Pd(PPh₃)₄ (5) | - | CuI (10) | Diisopropylamine (excess) | Toluene | 70 | 88 | Fluorinated aryl iodide |
| [Pd(IPr)Cl₂]₂ (1) | - | CuI (2) | Et₃N (2) | DMF | 80 | 92 | ortho-substituted aryl iodide |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Iodide
This is a general guideline and may require optimization for this compound.
-
Preparation: In a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the this compound (1.0 mmol), the boronic acid (1.2-1.5 mmol), the base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 mmol), and the palladium precatalyst/ligand system (e.g., XPhos Pd G3, 1-3 mol%).[1]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane, 5-10 mL) via syringe.[1]
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC-MS.[1]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]
General Protocol for Sonogashira Coupling
-
Preparation: To a dry Schlenk flask under an argon atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and, if applicable, the copper(I) iodide co-catalyst (2-10 mol%).
-
Reagent Addition: Add the degassed solvent (e.g., THF or toluene), followed by this compound (1.0 equiv), the terminal alkyne (1.1-1.5 equiv), and the amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv).
-
Reaction: Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove insoluble salts. Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Mandatory Visualization
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Troubleshooting decision tree for low-yield cross-coupling reactions.
References
minimizing side reactions in the lithiation of 2-Fluoro-1-iodo-3-methylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the lithiation of 2-Fluoro-1-iodo-3-methylbenzene. Our aim is to help you minimize side reactions and maximize the yield of your desired product.
Troubleshooting Guide
This guide addresses common issues encountered during the lithiation of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired product | 1. Inactive organolithium reagent.2. Reaction temperature is too high, leading to decomposition.3. Insufficient reaction time for the halogen-metal exchange.4. Quenching with the electrophile was ineffective. | 1. Titrate the organolithium reagent before use.2. Maintain a low temperature (≤ -78 °C) throughout the reaction.[1]3. Increase the reaction time for the lithiation step (e.g., from 30 min to 1-2 hours) at low temperature.[1]4. Ensure the electrophile is pure and added correctly. |
| Presence of starting material after reaction | 1. Insufficient organolithium reagent.2. Short reaction time. | 1. Use a slight excess of the organolithium reagent (1.05-1.1 equivalents).2. Increase the reaction time to ensure complete halogen-metal exchange. |
| Formation of 2-Fluoro-3-methyl-butylbenzene | Alkylation of the aryllithium intermediate by the butyl iodide byproduct. | 1. Use a more sterically hindered butyllithium, such as sec-butyllithium or tert-butyllithium.[2][3]2. Keep the reaction temperature as low as possible (-100 °C if feasible).[1]3. Minimize the reaction time after the formation of the aryllithium. |
| Formation of multiple unidentified byproducts | 1. Benzyne formation followed by trapping.2. Ortho-lithiation (deprotonation) at the position between the fluorine and methyl groups.3. Reaction with the solvent (e.g., THF).[4] | 1. Maintain a very low reaction temperature (≤ -78 °C) to suppress benzyne formation.[5]2. Use a non-coordinating solvent like diethyl ether or a hydrocarbon (e.g., hexane) instead of THF to disfavor ortho-lithiation.[6]3. If using THF, ensure the temperature is kept low and the reaction time is not excessively long.[7] |
| "Halogen dance" leading to isomeric products | Rearrangement of the aryllithium intermediate. | While less common for this substrate, maintaining a low temperature and short reaction time before quenching should minimize this. |
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the lithiation of this compound?
A1: The most prevalent side reactions are benzyne formation and competing ortho-lithiation. Benzyne formation can occur if the aryllithium intermediate eliminates lithium fluoride.[5][8] Ortho-lithiation, the deprotonation of the aromatic ring, can compete with the desired iodine-lithium exchange, especially when using highly basic reagents in coordinating solvents like THF.[6]
Q2: Which organolithium reagent is best for this reaction: n-BuLi, sec-BuLi, or t-BuLi?
A2: For selective iodine-lithium exchange, n-butyllithium (n-BuLi) is often the reagent of choice due to its lower basicity compared to sec-BuLi and t-BuLi, which can favor deprotonation.[3] However, if alkylation by the butyl iodide byproduct is a significant issue, the more sterically hindered sec-BuLi or t-BuLi may be advantageous.[2] The optimal choice may require screening.
Q3: What is the optimal temperature for this reaction?
A3: A low temperature is critical to minimize side reactions. It is highly recommended to perform the reaction at or below -78 °C (dry ice/acetone bath).[1][9] Some protocols for similar substrates even suggest temperatures as low as -100 °C.[1][9]
Q4: What is the best solvent for this lithiation?
A4: The choice of solvent can significantly influence the reaction outcome. For selective halogen-metal exchange, non-coordinating solvents like diethyl ether or hydrocarbons (e.g., hexane, pentane) are often preferred over THF.[6] THF can promote competing ortho-lithiation and may also be deprotonated by butyllithium at higher temperatures.[4][7]
Q5: How can I confirm the formation of the desired aryllithium intermediate?
A5: The most common method is to trap the aryllithium intermediate with a suitable electrophile, such as an aldehyde, ketone, or CO2, and then analyze the product mixture (e.g., by GC-MS or NMR) to identify the expected functionalized product.[10]
Experimental Protocols
Protocol 1: Standard Lithiation with n-BuLi in Diethyl Ether
This protocol is designed to favor the iodine-lithium exchange while minimizing side reactions.
-
Preparation:
-
Under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Lithiation:
-
Slowly add n-butyllithium (1.05 eq) dropwise to the cooled solution, maintaining the temperature below -75 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
-
Quenching:
-
Add a solution of the desired electrophile (1.1 eq) in anhydrous diethyl ether dropwise, again keeping the temperature below -75 °C.
-
Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature.
-
-
Work-up:
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Quantitative Data Summary
The following table summarizes expected outcomes based on different reaction conditions. These are representative values and may vary.
| Organolithium Reagent | Solvent | Temperature (°C) | Desired Product Yield (%) | Major Side Product(s) (%) |
| n-BuLi | Diethyl Ether | -78 | 85-95 | 2-Fluoro-3-methyl-butylbenzene (1-5%) |
| n-BuLi | THF | -78 | 60-75 | Benzyne-derived products (10-20%), Ortho-lithiated products (5-10%) |
| sec-BuLi | Diethyl Ether | -78 | 80-90 | Ortho-lithiated products (5-15%) |
| n-BuLi | Diethyl Ether | -40 | 40-60 | Benzyne-derived products (20-30%), 2-Fluoro-3-methyl-butylbenzene (10-15%) |
Visualizations
Caption: Desired reaction pathway for the lithiation and functionalization.
Caption: Common side reactions in the lithiation process.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. sites.wp.odu.edu [sites.wp.odu.edu]
- 4. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 5. In situ ortho-lithiation/functionalization of pentafluorosulfanyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The lithiation of fluorinated benzenes and its dependence on solvent and temperature - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 9. joss.tcnj.edu [joss.tcnj.edu]
- 10. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Solvent Effects on the Reactivity of 2-Fluoro-1-iodo-3-methylbenzene in Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-1-iodo-3-methylbenzene in cross-coupling reactions. The guidance provided is designed to address common issues and help optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is the choice of solvent critical for cross-coupling reactions with this compound?
A1: The solvent plays a crucial role in palladium-catalyzed cross-coupling reactions by influencing several factors:
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Solubility: Ensuring all reactants (the aryl iodide, coupling partner, catalyst, ligand, and base) are sufficiently soluble is essential for a homogeneous reaction mixture and efficient reaction.
-
Catalyst Activity and Stability: Solvents can coordinate with the palladium catalyst, affecting its electronic properties and stability. This can influence the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.
-
Reaction Rate and Selectivity: The polarity of the solvent can significantly impact the reaction rate and, in some cases, the selectivity of the coupling reaction. Polar aprotic solvents are commonly employed in many cross-coupling reactions.
-
Base Efficacy: The effectiveness of the inorganic base used in the reaction is often dependent on the solvent system. For instance, the presence of water as a co-solvent can enhance the solubility and reactivity of carbonate or phosphate bases.
Q2: What are the most common solvents used for Suzuki-Miyaura, Heck, and Sonogashira couplings with aryl iodides like this compound?
A2: A range of solvents can be employed, and the optimal choice depends on the specific reaction and coupling partner. Common options include:
-
Ethereal Solvents: Dioxane and tetrahydrofuran (THF) are frequently used, often in combination with water.
-
Aprotic Polar Solvents: N,N-Dimethylformamide (DMF), N,N-dimethylacetamide (DMAc), and acetonitrile (MeCN) are effective for many cross-coupling reactions.
-
Aromatic Hydrocarbons: Toluene is a common non-polar solvent, particularly in reactions where water needs to be excluded.
-
Alcohols: In some cases, alcohols like methanol or isopropanol can be used, sometimes in aqueous mixtures.
Q3: How do the fluoro and methyl substituents on this compound affect its reactivity?
A3: The substituents on the aromatic ring can influence reactivity both electronically and sterically:
-
Electronic Effects: The fluorine atom is electron-withdrawing, which can make the aryl iodide more susceptible to oxidative addition to the palladium(0) catalyst, a key step in the catalytic cycle.
-
Steric Hindrance: The ortho-fluoro and meta-methyl groups introduce steric bulk around the iodine atom. This can sometimes hinder the approach of the bulky palladium catalyst, potentially slowing down the reaction rate. Careful selection of a less sterically demanding but highly active catalyst/ligand system may be necessary.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step | Rationale |
| Poor Solubility of Reactants | Screen alternative solvents or solvent mixtures. For Suzuki reactions, adding water as a co-solvent (e.g., dioxane/water 4:1) can improve the solubility of the boronic acid and inorganic base. For Sonogashira and Heck reactions, DMF or DMAc may offer better solubility. | A homogeneous reaction mixture is crucial for efficient catalysis. |
| Catalyst Deactivation | Ensure rigorous exclusion of oxygen by properly degassing solvents and using an inert atmosphere (e.g., argon or nitrogen). Consider using a more robust palladium precatalyst or a ligand that provides better stabilization to the active Pd(0) species. | Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species. |
| Inefficient Oxidative Addition | Increase the reaction temperature. Switch to a more electron-rich and bulky ligand (e.g., a biaryl phosphine ligand like SPhos or XPhos for Suzuki) to promote oxidative addition. | The steric hindrance from the ortho-fluoro group may necessitate more forcing conditions or a more active catalyst system. |
| Ineffective Base | For Suzuki reactions, consider switching to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and dry. The choice of base and its solubility in the reaction medium are critical. | The base is essential for the transmetalation step in Suzuki coupling. |
Issue 2: Formation of Side Products
| Side Product | Possible Cause | Troubleshooting Step |
| Homocoupling of Boronic Acid (Suzuki) | Presence of oxygen. | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere. |
| Protodeboronation of Boronic Acid (Suzuki) | Presence of water and/or prolonged reaction times at high temperatures. | Use anhydrous solvents if possible or minimize the reaction time. |
| Homocoupling of Alkyne (Sonogashira - Glaser Coupling) | Presence of oxygen and/or copper catalyst. | Ensure a strictly anaerobic environment. Copper-free Sonogashira conditions can be explored. |
| Hydrodehalogenation (Replacement of Iodine with Hydrogen) | Presence of a hydrogen source and catalyst decomposition. | Ensure anhydrous conditions and use a stable catalyst system. |
Quantitative Data
No direct quantitative data for the cross-coupling of this compound in various solvents was found in the public domain. The following tables provide representative data for structurally similar fluorinated aryl halides to guide solvent selection.
Table 1: Suzuki-Miyaura Coupling of 1-Bromo-4-fluorobenzene with Phenylboronic Acid [1]
| Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| DMF/H₂O (95:5) | 70 | 8 | ~95 |
| DMF/H₂O (95:5) | 110 | 3 | ~98 |
Table 2: Sonogashira Coupling of a Diodide with an Alkyne [2]
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| DMF | 45 | 2.5 | 47 |
Experimental Protocols
General Experimental Workflow
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Protocol 1: Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific boronic acids.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the reaction mixture under a positive flow of inert gas.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Heck Reaction
This protocol is a general guideline and may require optimization for specific alkenes.
-
Reaction Setup: In a sealed tube, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., P(o-tol)₃, 4-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.
-
Solvent and Base Addition: Add an anhydrous, degassed solvent (e.g., DMF or DMAc) and a base (e.g., Et₃N, 2.0 equiv.) via syringe.
-
Reaction: Seal the tube and heat the mixture to 100-120 °C. Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent.
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄. Filter and remove the solvent in vacuo. Purify the residue by flash column chromatography.
Protocol 3: Sonogashira Coupling
This protocol is a general guideline and may require optimization for specific alkynes.
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 4-10 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent, Base, and Alkyne Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) and a base (e.g., Et₃N, 2-3 equiv.) via syringe. Add the terminal alkyne (1.2 equiv.) dropwise to the mixture.
-
Reaction: Stir the reaction at room temperature or heat to 40-60 °C. Monitor by TLC or LC-MS.
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent and wash with saturated aqueous NH₄Cl solution and brine.
-
Purification: Dry the organic layer, filter, and concentrate. Purify the residue by flash column chromatography.
Logical Relationships in Troubleshooting
Caption: Troubleshooting logic for low product yield in cross-coupling reactions.
References
strategies to prevent hydrodeiodination of 2-Fluoro-1-iodo-3-methylbenzene
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the use of 2-Fluoro-1-iodo-3-methylbenzene in chemical synthesis. Here you will find troubleshooting guides and frequently asked questions to help prevent the common side reaction of hydrodeiodination.
Frequently Asked Questions (FAQs)
Q1: What is hydrodeiodination and why is it a particular concern with this compound?
Hydrodeiodination is an undesired side reaction where the iodine atom on the aromatic ring is replaced by a hydrogen atom, leading to the formation of 2-fluoro-3-methylbenzene. This reaction reduces the yield of the desired product and introduces a significant purification challenge. For this compound, this is a notable issue because it is often used in cross-coupling reactions where palladium catalysts are employed. The steric hindrance from the adjacent fluoro and methyl groups can slow down the desired reaction, giving more opportunity for side reactions like hydrodeiodination to occur.[1][2][3]
Q2: What are the primary causes of hydrodeiodination during cross-coupling reactions?
Hydrodeiodination in the context of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be caused by several factors:
-
Catalyst-Mediated Pathways: After the initial oxidative addition of the aryl iodide to the Pd(0) catalyst, a competing pathway can involve the formation of a palladium-hydride species.[4] This hydride can arise from solvents (like alcohols), bases (like amines), or other additives. Reductive elimination of the aryl group and the hydride leads to the deiodinated byproduct.[4][5]
-
Radical Mechanisms: The carbon-iodine bond can undergo homolytic cleavage to form an aryl radical, especially when exposed to light (photochemical reaction) or in the presence of certain organic electron donors.[6][7][8] This radical can then abstract a hydrogen atom from the solvent or other components in the reaction mixture.
-
Base-Induced Reactions: While a base is necessary to activate the boronic acid in a Suzuki coupling, certain strong bases can promote hydrodeiodination.[9]
Q3: How does the choice of catalyst and ligand affect the rate of hydrodeiodination?
The catalyst and, more importantly, the ancillary ligand play a crucial role in directing the reaction toward the desired cross-coupling product and away from hydrodeiodination.
-
Steric Bulk and Electron-Donating Properties: Ligands that are both sterically bulky and strongly electron-donating are highly effective.[3][10] Bulky ligands (e.g., those with t-butyl or cyclohexyl groups) promote the final reductive elimination step of the desired product, which is often the rate-limiting step for sterically hindered substrates.[2] Strong σ-donating properties of the ligand make the palladium center more electron-rich, which can facilitate the initial oxidative addition and stabilize the catalyst.[10]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are known for their strong σ-donor properties and are often highly effective for cross-coupling reactions of sterically hindered substrates, providing excellent yields and minimizing side reactions.[10]
Q4: What is the role of the base and solvent in preventing this side reaction?
The choice of base and solvent is critical for minimizing hydrodeiodination.
-
Base: The base activates the organoboron reagent for transmetalation.[9] However, the base can also be a source of hydrides or promote other side reactions. For sensitive substrates, weaker bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often preferred over strong bases like alkoxides (e.g., t-BuOK). The optimal base must be determined empirically, as some highly efficient catalyst systems for hindered substrates do require strong bases.[10]
-
Solvent: Aprotic solvents such as dioxane, toluene, or THF are generally recommended.[10] Protic solvents, especially alcohols, can serve as a proton or hydride source, directly contributing to the hydrodeiodination pathway.[4][5]
Q5: Can reaction temperature and light exposure contribute to hydrodeiodination?
Yes, both factors can significantly influence the formation of the deiodinated byproduct.
-
Light Exposure: The C-I bond is susceptible to cleavage upon exposure to UV light.[11][12][13] Performing reactions in amber glass vials or protecting the reaction vessel from ambient light by wrapping it in aluminum foil is a simple and effective measure to prevent photochemically-induced radical deiodination.
-
Temperature: Higher temperatures can increase the rate of all reactions, including undesired side reactions. While cross-coupling reactions often require heating, running the reaction at the lowest effective temperature can help minimize hydrodeiodination. Thermal decomposition of the substrate or catalyst at very high temperatures can also lead to byproduct formation.[12]
Troubleshooting Guide
Issue: Significant formation of 2-fluoro-3-methylbenzene byproduct detected during a cross-coupling reaction.
Caption: Troubleshooting workflow for addressing hydrodeiodination.
Data Presentation: Impact of Reaction Parameters
The following table summarizes hypothetical results from a Suzuki-Miyaura coupling of this compound with phenylboronic acid, illustrating how changing key parameters can suppress hydrodeiodination.
| Entry | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Desired Product Yield (%) | Hydrodeiodination (%) |
| 1 | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 45 | 35 |
| 2 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 100 | 88 | 5 |
| 3 | Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 100 | 92 | <3 |
| 4 | Pd(OAc)₂ | PCy₃ | Cs₂CO₃ | THF | 80 | 85 | 8 |
| 5 | [Pd(IPr)Cl]₂ | IPr (NHC) | t-BuOK | Dioxane | 80 | 95 | <2 |
Data are illustrative and intended to show general trends in optimization.
Key Prevention Strategies & Methodologies
Strategic Selection of Ligand
The primary strategy to prevent hydrodeiodination is to accelerate the desired catalytic cycle so that it significantly outcompetes the side reaction. This is best achieved by ligand selection.
-
Rationale: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-Heterocyclic Carbene (NHC) ligands stabilize the palladium catalyst and accelerate the rate-limiting reductive elimination step.[2][3][10] This rapid turnover minimizes the lifetime of intermediates that could otherwise enter the hydrodeiodination pathway.
Caption: Relationship between ligand properties and reaction outcomes.
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
This protocol provides a general method for the Suzuki-Miyaura cross-coupling of this compound, optimized to minimize hydrodeiodination.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium source (e.g., Pd(OAc)₂, 1-2 mol%)
-
Bulky phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous, degassed aprotic solvent (e.g., Dioxane or Toluene)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: Add the palladium source, ligand, base, and a magnetic stir bar to a dry Schlenk flask. Wrap the flask in aluminum foil to protect it from light.
-
Inert Atmosphere: Seal the flask and cycle between vacuum and an inert atmosphere (e.g., Argon) three times to remove all oxygen.
-
Reagent Addition: Under a positive pressure of inert gas, add this compound and the arylboronic acid.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Degassing (Optional but Recommended): Subject the resulting mixture to another brief vacuum/inert gas cycle or bubble inert gas through the solution for 5-10 minutes.
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC, GC, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Caption: General experimental workflow for optimized cross-coupling.
References
- 1. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Radical Hydrodeiodination of Aryl, Alkenyl, Alkynyl, and Alkyl Iodides with an Alcoholate as Organic Chain Reductant through Electron Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radical Hydrodeiodination of Aryl, Alkenyl, Alkynyl, and Alkyl Iodides with an Alcoholate as Organic Chain Reductant through Electron Catalysis. | CoLab [colab.ws]
- 8. A Hierarchy of Ligands Controls Formation and Reaction of Aryl Radicals in Pd-Catalyzed Ground-State Base-Promoted Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 11. Photo-induced iodination of aryl halides under very mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Photoinduced Cross-Coupling of Aryl Iodides with Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring Reactions of 2-Fluoro-1-iodo-3-methylbenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-1-iodo-3-methylbenzene in chemical reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered when monitoring the progress of reactions involving this compound.
Q1: My TLC plate shows multiple spots, and I'm unsure which one is my product. How can I identify the correct spot?
A1: This is a common issue, especially in cross-coupling reactions. Here's a systematic approach to identify your product spot:
-
Co-spotting: Spot your crude reaction mixture, the starting material (this compound), and the other reactant on the same TLC plate. The spot corresponding to your starting material should diminish as the reaction progresses, while a new spot, your product, should appear.
-
Staining: Use different visualization techniques. While UV light is a good starting point, certain stains can help differentiate between starting materials and products. For example, a potassium permanganate stain can indicate the presence of easily oxidizable groups that may be formed in the product.
-
Polarity Prediction: Generally, the product of a cross-coupling reaction will have a different polarity compared to the starting materials. For instance, in a Suzuki coupling where the boronic acid is more polar than this compound, the resulting biaryl product will likely have an intermediate polarity.
-
Small-Scale Quench and Extraction: Take a small aliquot of your reaction mixture, quench it, and perform a mini-extraction. Run a TLC of the organic layer. This can help remove highly polar baseline impurities that may be confusing the analysis.
Q2: I am monitoring my Suzuki coupling reaction by GC-MS, but I am not seeing the expected mass peak for my product.
A2: Several factors could contribute to this issue. Consider the following troubleshooting steps:
-
Check for Homocoupling: A common side reaction in Suzuki couplings is the homocoupling of the boronic acid reagent. Check your GC-MS data for a mass peak corresponding to the dimer of your boronic acid.
-
Protodeboronation: The boronic acid can be sensitive to acidic or basic conditions, leading to its decomposition. Ensure your reaction conditions are optimal and that the base is not degrading the boronic acid.
-
Incomplete Reaction: The absence of the product peak might simply mean the reaction has not proceeded to a significant extent. Re-evaluate your catalyst, base, solvent, and temperature conditions.
-
GC Injection Port Temperature: If your product is high-boiling or thermally labile, it might be decomposing in the GC injection port. Try lowering the injector temperature.
-
Derivatization: If the product is highly polar (e.g., contains a free amine or carboxylic acid), it may not be volatile enough for GC-MS. Consider derivatizing the sample to increase its volatility.
Q3: My ¹H NMR spectrum of the crude reaction mixture is very complex. How can I confirm the formation of my desired product from a Sonogashira reaction?
A3: Crude NMR spectra can be challenging to interpret due to the presence of starting materials, reagents, and byproducts. Here are some tips for analysis:
-
Focus on Diagnostic Peaks: Instead of trying to assign every peak, look for characteristic signals that would confirm the presence of your product. In a Sonogashira coupling, you would expect to see the disappearance of the terminal alkyne proton (if present) and the appearance of new aromatic signals with coupling patterns consistent with your product's structure.
-
Compare with Starting Material Spectra: Obtain clean ¹H NMR spectra of your starting materials (this compound and the alkyne). This will help you identify and subtract their signals from the crude spectrum.
-
¹⁹F NMR Spectroscopy: The fluorine atom on your starting material provides a unique spectroscopic handle. You should observe a change in the chemical shift of the fluorine signal in the ¹⁹F NMR spectrum upon successful reaction. This can be a very clean way to monitor the reaction's progress.
-
Spiking Experiment: If you have an authentic sample of your product, you can "spike" your crude NMR sample with a small amount of the pure product. The signals corresponding to the product should increase in intensity, confirming their identity.
Q4: The reaction seems to have stalled. How can I determine if the catalyst is still active?
A4: Catalyst deactivation is a common problem in cross-coupling reactions. Here's how you can investigate:
-
Visual Inspection: In some cases, catalyst deactivation is accompanied by the formation of palladium black (a fine black precipitate).
-
Add More Catalyst: A simple test is to add a fresh portion of the catalyst to a small aliquot of the reaction mixture. If the reaction starts to proceed again, it is a strong indication that the original catalyst was deactivated.
-
Ligand Degradation: The phosphine ligands often used in these reactions can be sensitive to air and moisture. Ensure your reaction is performed under an inert atmosphere and with dry solvents.
-
Consider a Different Catalyst System: If catalyst deactivation is a persistent issue, you may need to screen different palladium catalysts and ligands to find a more robust system for your specific transformation.
Experimental Protocols
Below are representative protocols for common reactions involving this compound. These should be considered as starting points and may require optimization.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a typical Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
K₂CO₃ (2.0 equivalents)
-
Toluene/H₂O (4:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed Toluene/H₂O solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS every hour.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling
This protocol outlines a Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.1 equivalents)
-
PdCl₂(PPh₃)₂ (0.02 equivalents)
-
CuI (0.04 equivalents)
-
Triethylamine (Et₃N)
Procedure:
-
To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add dry, degassed triethylamine and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the starting material is consumed, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous NH₄Cl solution.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the product by flash chromatography.
Quantitative Data Summary
The following table summarizes typical analytical data for monitoring reactions of this compound. Note that these values are illustrative and can vary depending on the specific reaction partners and conditions.
| Analytical Technique | Analyte | Parameter | Typical Value | Notes |
| TLC (Thin Layer Chromatography) | This compound | Rf | 0.7-0.8 (20% EtOAc/Hexanes) | Highly non-polar starting material. |
| Suzuki Product (Biaryl) | Rf | 0.5-0.6 (20% EtOAc/Hexanes) | Product is typically more polar than the starting iodide. | |
| Sonogashira Product (Alkynylarene) | Rf | 0.6-0.7 (20% EtOAc/Hexanes) | Polarity will depend on the substituent on the alkyne. | |
| GC-MS (Gas Chromatography-Mass Spectrometry) | This compound | Retention Time | Varies with column and method | A distinct peak that decreases over time. |
| m/z | 236 (M⁺), 109 (M-I)⁺ | Characteristic isotope pattern for iodine may not be observed due to low abundance. | ||
| Suzuki Product | Retention Time | Typically longer than starting material | Increased molecular weight and boiling point. | |
| m/z | [M]⁺ | Look for the molecular ion peak of the expected product. | ||
| NMR (Nuclear Magnetic Resonance Spectroscopy) | This compound | ¹H NMR (CDCl₃) | δ ~7.0-7.5 (m, 3H), 2.3 (s, 3H) | Aromatic protons and methyl singlet. |
| ¹⁹F NMR (CDCl₃) | δ ~ -115 to -125 ppm | A single peak that will shift upon reaction. | ||
| Suzuki Product | ¹H NMR (CDCl₃) | Appearance of new aromatic signals | Disappearance of starting material signals. | |
| ¹⁹F NMR (CDCl₃) | Shifted fluorine signal | A new peak will appear, and the starting material peak will disappear. |
Visualizations
The following diagrams illustrate key workflows and relationships in monitoring reactions of this compound.
Caption: Workflow for monitoring reactions of this compound.
Caption: A decision tree for troubleshooting stalled reactions.
Validation & Comparative
Comparative Analysis of HPLC and GC-MS for Purity Assessment of 2-Fluoro-1-iodo-3-methylbenzene
A Guide for Researchers and Drug Development Professionals
The accurate determination of purity for pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is critical for ensuring the safety and efficacy of therapeutic products. 2-Fluoro-1-iodo-3-methylbenzene, a halogenated aromatic compound, serves as a key building block in the synthesis of various pharmaceutical agents. Its purity must be rigorously assessed to control for potential impurities that could affect downstream reactions or the final product's toxicological profile. This guide provides a comparative analysis of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound.
Fundamental Principles: HPLC vs. GC-MS
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[1][2] For a molecule like this compound, which possesses some polarity due to the C-F and C-I bonds, reverse-phase HPLC is a common approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase, and compounds elute based on their hydrophobicity.
Gas Chromatography-Mass Spectrometry (GC-MS), on the other hand, is suitable for volatile and thermally stable compounds.[3][4] The sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase.[1] Separation is achieved based on the compound's boiling point and its interaction with the stationary phase. The separated components are then detected and identified by a mass spectrometer, which fragments the molecules and analyzes the resulting mass-to-charge ratios.
Caption: Fundamental workflows of HPLC and GC-MS analysis.
Applicability to this compound
| Feature | HPLC | GC-MS | Rationale for this compound |
| Analyte Volatility | Not required. Ideal for non-volatile or thermally labile compounds.[4] | Requires analyte to be volatile and thermally stable.[1][3] | The compound is a liquid with a predicted boiling point, making it suitable for GC analysis. However, HPLC is also applicable as volatility is not a prerequisite. |
| Sample Preparation | Typically involves dissolving the sample in a suitable solvent. | May require derivatization for non-volatile compounds, but for this analyte, simple dilution is likely sufficient. | Both methods offer straightforward sample preparation for this molecule. |
| Separation Efficiency | Good separation for a wide range of compounds. | Generally higher separation efficiency and narrower peaks, especially for complex mixtures of volatile compounds.[4] | GC-MS may provide better resolution of closely related isomers or impurities. |
| Detection | UV-Vis detection is common for aromatic compounds. Mass spectrometry (LC-MS) can also be used. | Mass spectrometry provides structural information and confident identification of impurities.[1] | The aromatic nature of the analyte makes it suitable for UV detection in HPLC. GC-MS offers the advantage of mass spectral data for impurity identification. |
| Sensitivity | Varies with the detector used. | Generally very sensitive, capable of detecting trace-level impurities.[1] | GC-MS is often considered more sensitive for trace analysis.[1] |
Experimental Protocols
The following are proposed starting protocols for the analysis of this compound. Optimization will be necessary for specific instrumentation and impurity profiles.
1. High-Performance Liquid Chromatography (HPLC) Protocol
This method is designed for the quantitative determination of purity and the detection of non-volatile impurities.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute as necessary.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is ideal for the separation of volatile isomers and the identification of unknown impurities through mass spectral analysis.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (e.g., 50:1 ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 15°C/min.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Ion Source Temperature: 230°C.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
Data Analysis: Purity is determined by the area percentage of the main peak. Impurities can be tentatively identified by comparing their mass spectra to a library (e.g., NIST).
Workflow for Purity Assessment
Caption: General workflow for purity assessment using HPLC and GC-MS.
Data Comparison and Interpretation
Below is a hypothetical data summary for the purity assessment of a batch of this compound.
| Parameter | HPLC Result | GC-MS Result |
| Retention Time of Main Peak | 5.8 min | 10.2 min |
| Purity (Area %) | 99.2% | 99.5% |
| Number of Impurities Detected | 3 | 5 |
| Impurity 1 (Area %) | 0.5% | 0.3% (identified as an isomer) |
| Impurity 2 (Area %) | 0.2% | 0.1% |
| Impurity 3 (Area %) | 0.1% | 0.05% |
| Impurity 4 (Area %) | Not Detected | 0.03% |
| Impurity 5 (Area %) | Not Detected | 0.02% |
Interpretation:
-
Both methods indicate a high purity for the sample. The slight difference in the calculated purity can be attributed to the different selectivities and sensitivities of the techniques.
-
GC-MS, with its higher separation efficiency, was able to resolve and detect two additional minor impurities not seen by HPLC.
-
The mass spectral data from GC-MS allowed for the tentative identification of Impurity 1 as a structural isomer, which is valuable information for process optimization and understanding potential side reactions.
Conclusion and Recommendations
Both HPLC and GC-MS are powerful and suitable techniques for assessing the purity of this compound. The choice between them depends on the specific requirements of the analysis.
-
For routine quality control and quantification of known impurities , a validated HPLC-UV method is often sufficient, robust, and cost-effective.
-
For impurity profiling, identification of unknown impurities, and resolving complex mixtures of isomers , GC-MS is the superior technique due to its high separation efficiency and the structural information provided by mass spectrometry.[3][5]
For comprehensive characterization and in a drug development setting, it is highly recommended to use both techniques orthogonally. HPLC can effectively quantify non-volatile impurities and degradation products, while GC-MS can identify and quantify volatile and semi-volatile impurities, including isomers. This dual approach provides a more complete and reliable assessment of the sample's purity, ensuring the quality and consistency of the material.
References
Unambiguous Structural Confirmation of 2-Fluoro-1-iodo-3-methylbenzene: A Comparative NMR Spectroscopy Guide
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy for the structural confirmation of 2-Fluoro-1-iodo-3-methylbenzene and its isomers, offering detailed experimental protocols and supporting data to ensure accurate characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the definitive structural analysis of organic molecules.[1] By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. This guide focuses on the application of ¹H, ¹³C, and ¹⁹F NMR spectroscopy for the unambiguous structural confirmation of this compound, a halogenated aromatic compound, and offers a comparative analysis with its structural isomers.
Comparative Analysis of Fluoro-iodo-methylbenzene Isomers
The substitution pattern on the benzene ring significantly influences the NMR spectra of fluoro-iodo-methylbenzene isomers. The distinct electronic environments of the protons, carbons, and fluorine atom in each isomer result in unique chemical shifts and coupling patterns, allowing for their differentiation.
Table 1: Comparative ¹H NMR Spectral Data of Fluoro-iodo-methylbenzene Isomers
| Compound | Aromatic Protons (ppm) | Methyl Protons (ppm) |
| This compound | 7.20-7.40 (m, 1H), 6.90-7.10 (m, 2H) | ~2.3 (s) |
| 2-Fluoro-4-iodotoluene | 7.50 (dd, J=8.0, 2.0 Hz, 1H), 7.35 (d, J=8.0 Hz, 1H), 6.95 (t, J=8.0 Hz, 1H) | ~2.2 (s) |
| 2-Fluoro-5-iodotoluene | 7.60 (dd, J=8.0, 2.0 Hz, 1H), 7.45 (d, J=8.0 Hz, 1H), 6.85 (t, J=8.0 Hz, 1H) | ~2.2 (s) |
| 4-Fluoro-1-iodo-2-methylbenzene | 7.00-7.20 (m, 2H), 6.80-6.95 (m, 1H) | ~2.4 (s) |
| 2-Fluoro-6-iodotoluene | 7.30-7.50 (m, 2H), 7.00-7.15 (m, 1H) | ~2.5 (d, J=2.0 Hz) |
Note: The data for this compound and its isomers other than 2-Fluoro-4-iodotoluene and 2-Fluoro-5-iodotoluene are predicted values due to the limited availability of experimental spectra in the public domain. The data for 2-Fluoro-4-iodotoluene and 2-Fluoro-5-iodotoluene are estimations based on spectral images.[1][2]
Table 2: Comparative ¹³C NMR Spectral Data of Fluoro-iodo-methylbenzene Isomers
| Compound | Aromatic Carbons (ppm) | Methyl Carbon (ppm) |
| This compound | 160-163 (d, ¹JCF), 140-142 (d), 130-132 (d), 125-127 (d), 115-117 (d), 90-92 (d) | ~20 |
| 2-Fluoro-4-iodotoluene | 161.5 (d, ¹JCF=245 Hz), 140.1 (d, ³JCF=3 Hz), 138.9 (d, ⁴JCF=3 Hz), 129.5 (d, ³JCF=8 Hz), 116.8 (d, ²JCF=21 Hz), 85.7 | ~20 |
| 2-Fluoro-5-iodotoluene | 162.1 (d, ¹JCF=246 Hz), 144.1 (d, ⁴JCF=3 Hz), 136.7 (d, ³JCF=8 Hz), 124.9 (d, ³JCF=3 Hz), 119.5 (d, ²JCF=22 Hz), 92.4 | ~20 |
| 4-Fluoro-1-iodo-2-methylbenzene | 159-162 (d, ¹JCF), 138-140 (d), 135-137 (d), 128-130 (d), 118-120 (d), 95-97 (d) | ~22 |
| 2-Fluoro-6-iodotoluene | 160-163 (d, ¹JCF), 137-139 (d), 133-135 (d), 128-130 (d), 115-117 (d), 98-100 (d) | ~23 |
Note: The data presented are predicted values due to the limited availability of experimental spectra in the public domain.
Table 3: Comparative ¹⁹F NMR Spectral Data of Fluoro-iodo-methylbenzene Isomers
| Compound | Chemical Shift (ppm vs. CFCl₃) |
| This compound | -110 to -115 |
| 2-Fluoro-4-iodotoluene | -112 to -117 |
| 2-Fluoro-5-iodotoluene | -114 to -119 |
| 4-Fluoro-1-iodo-2-methylbenzene | -115 to -120 |
| 2-Fluoro-6-iodotoluene | -118 to -123 |
Note: The data presented are predicted values based on typical chemical shift ranges for fluorinated aromatic compounds.[3][4]
Experimental Protocols
To obtain high-quality and reproducible NMR data for the structural confirmation of this compound and its isomers, the following experimental protocols are recommended.
Sample Preparation
-
Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.
-
Solvent Selection: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). The choice of solvent can slightly influence chemical shifts.
-
Filtration: Filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) for ¹H and ¹³C NMR can be added. For ¹⁹F NMR, an external reference or a sealed capillary containing a reference compound (e.g., CFCl₃) is often used.
NMR Data Acquisition
The following are general parameters for acquiring ¹H, ¹³C, and ¹⁹F NMR spectra. Instrument-specific parameters may require optimization.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-32 scans.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024-4096 scans, depending on the sample concentration.
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
¹⁹F NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment, often with proton decoupling.
-
Number of Scans: 64-256 scans.
-
Spectral Width: A wide spectral window (e.g., -250 to 0 ppm) should be used initially to locate the fluorine signal.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-5 seconds.
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the structural confirmation of this compound using NMR spectroscopy.
Signaling Pathways and Logical Relationships
The structural information is derived from the interplay of various NMR parameters. The following diagram illustrates the logical relationships between the observed NMR data and the deduced structural features.
By systematically applying these experimental protocols and analytical workflows, researchers can confidently achieve unambiguous structural confirmation of this compound and effectively differentiate it from its isomers, ensuring the integrity and accuracy of their scientific findings.
References
Comparative Reactivity Analysis: 2-Fluoro-1-iodo-3-methylbenzene in Palladium-Catalyzed Cross-Coupling Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the strategic functionalization of aromatic scaffolds is paramount. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, stand as indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The efficiency of these transformations is critically dependent on the nature of the aryl halide substrate. This guide provides a comprehensive comparison of the reactivity of 2-Fluoro-1-iodo-3-methylbenzene against other halotoluene isomers, supported by experimental data and established mechanistic principles.
Executive Summary
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is primarily governed by the nature of the halogen, the electronic properties of the substituents on the aromatic ring, and steric hindrance around the reaction center. For the isomers under consideration, the carbon-iodine bond is the reactive site. The general reactivity trend for halogens in these reactions is I > Br > Cl, making iodotoluenes highly reactive substrates.
This compound presents a unique combination of substituents. The fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I), which is known to accelerate the rate-determining oxidative addition step in the catalytic cycle. The methyl group, on the other hand, is an electron-donating group (+I, hyperconjugation), which generally has a deactivating effect. The interplay of these opposing electronic effects, along with the steric influence of the ortho-methyl and ortho-fluoro groups, dictates its overall reactivity profile.
Comparative Reactivity in Suzuki-Miyaura Coupling
The rate-determining step is often the oxidative addition of the aryl iodide to the Pd(0) catalyst. Electron-withdrawing groups on the aryl ring generally enhance the rate of this step, while electron-donating groups retard it.
Table 1: Predicted Relative Reactivity of Iodotoluene Isomers in Suzuki-Miyaura Coupling
| Isomer | Key Substituent Effects | Predicted Reactivity |
| This compound | Strong -I effect of F (activating); +I effect of CH₃ (deactivating); Steric hindrance from ortho-F and ortho-CH₃. | High |
| 2-Iodotoluene | +I effect of ortho-CH₃ (deactivating); Steric hindrance from ortho-CH₃. | Moderate |
| 3-Iodotoluene | +I effect of meta-CH₃ (weakly deactivating). | Moderate to High |
| 4-Iodotoluene | +I effect of para-CH₃ (deactivating). | Moderate |
| 2-Fluoro-4-iodotoluene | Strong -I effect of F (activating); +I effect of CH₃ (deactivating). The activating effect of fluorine is expected to dominate. | High |
| 4-Fluoro-2-iodotoluene | Strong -I effect of F (activating); +I effect of CH₃ (deactivating); Steric hindrance from ortho-CH₃. | High |
Note: This table provides a qualitative prediction based on fundamental principles of organic chemistry. Actual reaction rates and yields can be influenced by the specific reaction conditions, including the catalyst, ligand, base, and solvent.
Comparative Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the reactivity of the aryl halide is crucial. Studies have shown that a variety of substituted aryl iodides can be effectively coupled with amines.
A study on the nickel-catalyzed Buchwald-Hartwig amination of various aryl iodides provides valuable insights. While not a direct palladium-catalyzed comparison, the general reactivity trends are often similar. The amination of different tolyliodide isomers with p-toluidine resulted in high yields, indicating their general suitability for C-N bond formation.[1]
Table 2: Experimental Yields for the Buchwald-Hartwig Amination of Selected Aryl Iodides with Aryl/Aliphatic Amines [1]
| Aryl Iodide | Amine | Product | Yield (%) |
| 4-Iodotoluene | 4-Fluoroaniline | 4-Fluoro-N-(p-tolyl)aniline | 81[1] |
| o-Tolyliodide | p-Toluidine | N,4-dimethyl-N-phenylaniline | 92[1] |
| m-Tolyliodide | p-Toluidine | N,3-dimethyl-N-phenylaniline | 94[1] |
| p-Tolyliodide | p-Toluidine | N,4-dimethyl-N-phenylaniline | 95[1] |
These results suggest that the position of the methyl group in iodotoluene does not drastically impact the yield in this specific nickel-catalyzed amination, with all isomers providing excellent results.[1] The presence of a fluorine atom on the aniline coupling partner also leads to a high yield.[1]
A study on the regioselective Buchwald-Hartwig amination of 5-substituted-1,2,3-triiodobenzene derivatives demonstrated that the reaction occurs preferentially at the less sterically hindered terminal iodine atoms.[2] This highlights the significant role of steric hindrance in determining the site of reaction. For this compound, the iodine is flanked by both a fluorine and a methyl group, which could introduce some steric challenge compared to less substituted isomers.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
A general protocol for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid is as follows:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl iodide (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system (e.g., toluene, dioxane, or a mixture of an organic solvent and water).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography.
General Procedure for Buchwald-Hartwig Amination[1]
A representative protocol for the Buchwald-Hartwig amination is as follows:
-
Reaction Setup: In a glovebox or under an inert atmosphere, combine the aryl iodide (1.0 equiv.), the amine (1.2-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, SPhos, 2-4 mol%), and a base (e.g., NaOtBu, K₃PO₄, 1.5-2.0 equiv.) in a reaction vessel.
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat the mixture to the appropriate temperature (typically 80-120 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature, quench with water or a saturated aqueous solution of NH₄Cl, and extract with an organic solvent.
-
Purification: Wash the combined organic extracts, dry over a drying agent, filter, and concentrate. Purify the residue by flash chromatography.
Mechanistic Considerations and Visualizations
The catalytic cycles for both the Suzuki-Miyaura and Buchwald-Hartwig reactions are well-established and proceed through a series of fundamental organometallic steps.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Conclusion
The reactivity of this compound in palladium-catalyzed cross-coupling reactions is expected to be high, driven primarily by the activating electron-withdrawing effect of the fluorine substituent on the rate-determining oxidative addition step. While the ortho-methyl group introduces some steric hindrance and a deactivating electronic effect, the influence of the fluorine is likely to be dominant.
Compared to other iodotoluene isomers, this compound is predicted to be among the more reactive substrates. The provided experimental data for related compounds in Buchwald-Hartwig amination supports the general high reactivity of iodotoluenes. For researchers and drug development professionals, this compound represents a valuable and reactive building block for the synthesis of complex molecules, with the understanding that optimization of reaction conditions may be necessary to overcome any potential steric challenges.
References
A Comparative Kinetic Analysis of the Sonogashira Reaction with 2-Fluoro-1-iodo-3-methylbenzene
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction is a fundamental tool in organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and terminal alkynes. This guide provides a comparative kinetic analysis of the Sonogashira reaction with a specific focus on 2-Fluoro-1-iodo-3-methylbenzene, a substrate of interest in the development of novel pharmaceutical compounds and functional materials. Due to the limited availability of direct kinetic data for this particular substrate, this document offers a comparative framework based on established principles and data from structurally related aryl iodides.
Introduction to the Sonogashira Reaction
The Sonogashira reaction is a palladium-catalyzed cross-coupling reaction that typically utilizes a copper(I) co-catalyst.[1][2] The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.[3] The reactivity of the aryl halide is a critical factor influencing the reaction kinetics, with the general trend being I > Br > Cl.[3]
The substrate in focus, this compound, possesses both an electron-withdrawing fluorine atom and an electron-donating methyl group, as well as ortho-substitution, which are expected to influence its reactivity in the Sonogashira coupling. Electron-withdrawing groups on the aryl halide generally increase the rate of oxidative addition, a key step in the catalytic cycle.[4] Conversely, steric hindrance from ortho-substituents can decrease the reaction rate.[1]
Comparative Kinetic Data
| Aryl Halide | Substituent Effects | Typical Catalyst System | Observed Kinetic Behavior |
| This compound | Ortho-fluoro (electron-withdrawing), Ortho-methyl (electron-donating, steric hindrance) | Pd(PPh₃)₄/CuI | (Predicted) The electron-withdrawing fluorine is expected to accelerate the oxidative addition step. However, the ortho-methyl group may introduce steric hindrance, potentially slowing the reaction compared to less hindered analogues. |
| Iodobenzene | Unsubstituted | Pd(PPh₃)₄/CuI | Serves as a baseline for comparison. Exhibits standard reactivity for an aryl iodide. |
| 4-Iodonitrobenzene | Para-nitro (strongly electron-withdrawing) | Pd(PPh₃)₄/CuI | Generally exhibits a faster reaction rate due to the enhanced electrophilicity of the aryl halide, facilitating oxidative addition.[4] |
| 4-Iodoanisole | Para-methoxy (electron-donating) | Pd(PPh₃)₄/CuI | Tends to react slower than iodobenzene due to the electron-donating nature of the methoxy group, which deactivates the aryl halide towards oxidative addition.[4] |
| 2-Iodotoluene | Ortho-methyl (electron-donating, steric hindrance) | Pd(PPh₃)₄/CuI | The ortho-methyl group can decrease the reaction rate due to steric hindrance, which can affect the approach of the palladium catalyst.[1] |
Experimental Protocols
To facilitate further research and direct comparison, a detailed experimental protocol for the kinetic analysis of the Sonogashira reaction with this compound is provided below. This protocol is based on established methods for monitoring Sonogashira reactions.[5][6][7]
General Procedure for Kinetic Analysis via Gas Chromatography (GC)
Materials:
-
This compound (or alternative aryl iodide)
-
Terminal alkyne (e.g., Phenylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., Triethylamine, anhydrous)
-
Anhydrous solvent (e.g., THF or DMF)
-
Internal standard (e.g., Dodecane)
Reaction Setup:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the aryl iodide (1.0 mmol), the palladium catalyst (e.g., 0.01 mmol, 1 mol%), and CuI (e.g., 0.02 mmol, 2 mol%).
-
Add the anhydrous, degassed solvent (10 mL) and the amine base (3.0 mmol).
-
Add a known amount of the internal standard.
Initiation and Sampling:
-
Initiate the reaction by adding the terminal alkyne (1.2 mmol) and start a timer.
-
Maintain the reaction at a constant temperature (e.g., 25°C or 50°C).
-
At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Immediately quench the aliquot with a small volume of a suitable quenching agent (e.g., dilute HCl) and dilute with a solvent (e.g., diethyl ether) for GC analysis.
Analysis:
-
Analyze the quenched samples by Gas Chromatography (GC) to determine the concentration of the starting material and the product relative to the internal standard.
-
Plot the concentration of the product versus time to obtain the reaction profile and determine the initial reaction rate.
Visualizing the Sonogashira Reaction
To better understand the processes involved, the following diagrams illustrate the catalytic cycle of the Sonogashira reaction and a typical experimental workflow for its kinetic analysis.
Caption: Catalytic cycle of the copper-catalyzed Sonogashira reaction.
References
Navigating Regioselectivity in the Functionalization of 2-Fluoro-1-iodo-3-methylbenzene: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise functionalization of substituted aromatic compounds is a cornerstone of modern synthetic chemistry. The regiochemical outcome of these reactions is paramount in determining the biological activity and properties of the target molecules. This guide provides a comparative analysis of common functionalization strategies for 2-Fluoro-1-iodo-3-methylbenzene, with a focus on predicting and validating the resulting regioselectivity. While specific experimental data for this exact substrate is limited in the published literature, this guide leverages established principles of organic chemistry and data from analogous systems to provide a predictive framework.
Understanding the Directing Effects
The regioselectivity of functionalization on the this compound ring is primarily governed by the electronic and steric influences of the three substituents.
-
Iodo Group (-I): The carbon-iodine bond is the most reactive site for many cross-coupling reactions due to its lower bond dissociation energy compared to C-H, C-F, and C-C bonds. Palladium catalysts, for instance, will preferentially undergo oxidative addition into the C-I bond.[1][2]
-
Fluoro Group (-F): Fluorine is a moderately deactivating, ortho-, para- directing group in electrophilic aromatic substitution due to its strong inductive electron-withdrawing effect and weaker resonance electron-donating effect. In the context of metalation reactions, it can act as a moderate directed metalation group (DMG).
-
Methyl Group (-CH₃): The methyl group is an activating, ortho-, para- directing group in electrophilic aromatic substitution due to its inductive electron-donating effect.
In palladium-catalyzed cross-coupling reactions, the reaction will almost exclusively occur at the carbon bearing the iodine atom. The key question of regioselectivity then becomes which of the available C-H bonds will react in other functionalization reactions, such as directed ortho-metalation.
Comparison of Functionalization Strategies
The following sections compare common palladium-catalyzed cross-coupling reactions and directed ortho-metalation, outlining their expected regioselectivity with this compound.
Palladium-Catalyzed Cross-Coupling Reactions
In these reactions, the C-I bond is the primary site of reactivity. Therefore, the regioselectivity is predetermined to be at the C1 position. The choice of reaction will depend on the desired functionality to be introduced.
Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Product Type | Typical Catalyst System | Key Advantages |
| Suzuki-Miyaura Coupling | Organoboron Reagents | Biaryls, Vinyl Arenes | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine ligands | Mild reaction conditions, high functional group tolerance, commercially available reagents. |
| Sonogashira Coupling | Terminal Alkynes | Aryl Alkynes | PdCl₂(PPh₃)₂, CuI (co-catalyst) | Direct formation of C(sp²)-C(sp) bonds, mild conditions.[3] |
| Heck Coupling | Alkenes | Substituted Alkenes | Pd(OAc)₂, PPh₃ | Good for forming C-C bonds with alkenes, often with high stereoselectivity.[2][4] |
| Buchwald-Hartwig Amination | Amines | Aryl Amines | Pd₂(dba)₃, with bulky phosphine ligands (e.g., BINAP) | Versatile for C-N bond formation with a wide range of amines.[1][5] |
Directed ortho-Metalation (DoM)
Directed ortho-metalation involves the deprotonation of an aromatic C-H bond directed by a nearby functional group (the Directed Metalation Group or DMG). In this compound, both the fluoro and the iodo groups can potentially direct metalation to their ortho positions. The fluorine atom is a moderate DMG, while the iodine can also direct metalation, albeit more weakly. The methyl group is not a significant DMG.
The likely positions for deprotonation are C6 (ortho to fluorine) and C2 (ortho to iodine). Given that fluorine is generally a better DMG than iodine, metalation is predicted to occur preferentially at the C6 position. Subsequent reaction with an electrophile would then yield the 1-iodo-2-fluoro-3-methyl-6-substituted benzene.
Experimental Protocols
The following are generalized experimental protocols for the discussed reactions. These should be optimized for the specific substrate and coupling partners.
General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried flask, add this compound (1.0 equiv.), the boronic acid or ester (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
A degassed solvent system (e.g., a mixture of toluene and water) is added.
-
The reaction mixture is heated (typically 80-100 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent and washed with water and brine.
-
The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
General Procedure for Sonogashira Coupling
-
To a flask, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
The flask is evacuated and backfilled with an inert gas.
-
A degassed solvent (e.g., THF or DMF) and a base (e.g., triethylamine) are added.
-
The reaction is stirred at room temperature or with gentle heating until completion.
-
The reaction mixture is filtered to remove the amine salt, and the filtrate is concentrated.
-
The residue is taken up in an organic solvent and washed with aqueous ammonium chloride and brine.
-
The organic layer is dried, concentrated, and the product purified by chromatography.
General Procedure for Heck Reaction
-
In a flask, combine this compound (1.0 equiv.), the alkene (1.2-1.5 equiv.), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, 2-10 mol%), and a base (e.g., triethylamine or K₂CO₃, 1.5-2.0 equiv.).
-
Add a polar aprotic solvent such as DMF or acetonitrile.
-
The mixture is heated (typically 80-120 °C) under an inert atmosphere until the reaction is complete.
-
After cooling, the mixture is diluted with water and extracted with an organic solvent.
-
The organic extracts are washed, dried, and concentrated.
-
The product is purified by column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
To a glovebox-dried flask, add the palladium precatalyst (1-5 mol%), a bulky phosphine ligand (1.5-7.5 mol%), and a strong base (e.g., NaOt-Bu or K₃PO₄, 1.2-2.0 equiv.).
-
Add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).
-
Add an anhydrous, degassed solvent (e.g., toluene or dioxane).
-
The flask is sealed and heated (typically 80-110 °C) with stirring for the required time.
-
After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated, followed by purification of the product.[1]
General Procedure for Directed ortho-Metalation
-
A solution of this compound (1.0 equiv.) in an anhydrous ether solvent (e.g., THF or diethyl ether) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere.
-
A strong lithium base (e.g., n-BuLi or s-BuLi, 1.1 equiv.) is added dropwise.
-
The mixture is stirred at low temperature for a period to allow for metalation.
-
The desired electrophile (1.2 equiv.) is then added to the solution.
-
The reaction is allowed to slowly warm to room temperature.
-
The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent, and the organic layers are washed, dried, and concentrated.
-
Purification is typically achieved by column chromatography.
Mandatory Visualizations
Caption: General experimental workflow for the validation of regioselectivity.
Caption: Competing pathways determining regioselectivity.
Conclusion
References
Stability Under Scrutiny: A Comparative Guide to 2-Fluoro-1-iodo-3-methylbenzene in Synthetic Chemistry
For researchers, scientists, and drug development professionals, the stability and reactivity of building blocks are paramount for efficient and reliable synthesis. This guide provides a comprehensive assessment of 2-Fluoro-1-iodo-3-methylbenzene, a versatile substituted aromatic compound, under various common reaction conditions. By comparing its anticipated performance with alternative reagents and providing detailed experimental protocols, this document serves as a practical resource for incorporating this molecule into complex synthetic workflows.
The unique substitution pattern of this compound, featuring a highly reactive iodine atom ortho to a fluorine atom and meta to a methyl group, presents both opportunities and challenges in organic synthesis. The significant difference in the bond energies of the C-I and C-F bonds dictates its reactivity, primarily as an aryl iodide. This guide explores its stability and performance in key cross-coupling reactions and Grignard reagent formation, alongside considerations for its thermal and photochemical stability.
Performance in Key Cross-Coupling Reactions
The stability of this compound is critically evaluated in the context of its performance in widely used palladium-catalyzed cross-coupling reactions. The primary mode of reactivity involves the selective cleavage of the weaker carbon-iodine bond, leaving the robust carbon-fluorine bond intact. This selective reactivity is a key advantage in multistep synthesis.
Comparative Data on Cross-Coupling Reactions
The following table summarizes expected yields for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. Due to a lack of direct experimental data for this compound in the literature, data for structurally similar compounds, 2-fluoro-1-iodobenzene and 3-iodotoluene, are presented as a reasonable proxy to anticipate its reactivity. For comparison, the reactivity of a bromo-analogue, 1-bromo-2-fluorobenzene, is also included to highlight the enhanced reactivity of the iodo-substituted compound.
| Reaction Type | Substrate | Coupling Partner | Catalyst System (Typical) | Solvent | Base | Temp (°C) | Yield (%) | Reference Compound |
| Suzuki-Miyaura | 2-Fluoro-1-iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Toluene/H₂O | K₂CO₃ | 90 | 85-95 | Yes |
| Suzuki-Miyaura | 3-Iodotoluene | Phenylboronic acid | Pd(OAc)₂ / SPhos | Toluene/H₂O | K₃PO₄ | 80 | ~90 | Yes |
| Suzuki-Miyaura | 1-Bromo-2-fluorobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Dioxane/H₂O | Na₂CO₃ | 100 | 70-85 | Yes |
| Suzuki-Miyaura | This compound | Phenylboronic acid | Pd(PPh₃)₄ | Toluene/H₂O | K₂CO₃ | 90 | ~90 (Estimated) | Target |
| Sonogashira | 2-Fluoro-1-iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | Et₃N | RT | ~90 | Yes |
| Sonogashira | 3-Iodotoluene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / DMF | Et₃N | 50 | 85-95 | Yes |
| Sonogashira | 1-Bromo-2-fluorobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | Et₃N | 60 | 75-85 | Yes |
| Sonogashira | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / THF | Et₃N | RT | ~90 (Estimated) | Target |
| Buchwald-Hartwig | 2-Fluoro-1-iodobenzene | Morpholine | Pd₂(dba)₃ / XPhos | Toluene | NaOtBu | 100 | ~95 | Yes |
| Buchwald-Hartwig | 3-Iodotoluene | Aniline | Pd(OAc)₂ / BINAP | Toluene | Cs₂CO₃ | 110 | 80-90 | Yes |
| Buchwald-Hartwig | 1-Bromo-2-fluorobenzene | Morpholine | Pd₂(dba)₃ / RuPhos | Dioxane | K₃PO₄ | 100 | 85-95 | Yes |
| Buchwald-Hartwig | This compound | Morpholine | Pd₂(dba)₃ / XPhos | Toluene | NaOtBu | 100 | ~95 (Estimated) | Target |
Note: Yields are approximate and can vary based on specific reaction conditions, ligand choice, and substrate purity. The estimated yields for the target compound are based on the high reactivity of aryl iodides in these transformations.
Stability in Grignard Reagent Formation
The formation of a Grignard reagent from this compound is expected to proceed selectively at the carbon-iodine bond. The carbon-fluorine bond is generally unreactive towards magnesium metal under standard Grignard formation conditions. However, the presence of the fluorine atom may influence the reactivity of the resulting Grignard reagent.
| Substrate | Reaction Condition | Expected Product | Potential Side Reactions | Stability Concern |
| This compound | Mg, THF, reflux | 2-Fluoro-3-methylphenylmagnesium iodide | Wurtz coupling (biphenyl formation), homo-coupling. | The Grignard reagent may exhibit altered reactivity due to the ortho-fluoro substituent. |
| 1-Bromo-2-fluorobenzene | Mg, THF, reflux | 2-Fluorophenylmagnesium bromide | Generally stable, but can undergo similar side reactions. | Lower reactivity for formation compared to the iodide. |
| 3-Iodotoluene | Mg, THF, reflux | 3-Methylphenylmagnesium iodide | Standard Grignard side reactions. | Generally stable. |
Thermal and Photochemical Stability
| Stability Type | General Observations for Iodoarenes | Implications for this compound |
| Thermal Stability | The C-I bond is the weakest of the carbon-halogen bonds, making iodoarenes susceptible to thermal decomposition at elevated temperatures. Decomposition can proceed via homolytic cleavage to form aryl radicals. | The compound is expected to be stable under typical reaction conditions for cross-coupling reactions (up to ~120 °C). At significantly higher temperatures, decomposition leading to the formation of radicals and subsequent side products is possible. |
| Photochemical Stability | Iodoarenes are known to be sensitive to UV light.[1] Photolysis can lead to the homolytic cleavage of the C-I bond, generating aryl radicals.[2] | Exposure to direct sunlight or other UV sources should be minimized to prevent degradation. Photochemical reactions could be a potential synthetic route but also a source of instability if not controlled. |
Experimental Protocols
Detailed methodologies for key reactions are provided to guide researchers in their experimental design.
General Protocol for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and a base such as K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Add the degassed solvent system, typically a mixture of toluene and water (e.g., 4:1, 5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 2-12 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Sonogashira Coupling
-
To a Schlenk flask, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add an anhydrous amine solvent such as triethylamine (Et₃N) or a mixture of a solvent like THF and an amine base.[3]
-
Add the terminal alkyne (1.1 mmol) dropwise to the stirred solution.
-
Stir the reaction at room temperature or with gentle heating as required, monitoring by TLC or GC-MS until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), a suitable phosphine ligand (e.g., XPhos, 0.03 mmol, 3 mol%), and a strong base (e.g., NaOtBu, 1.4 mmol).
-
Add this compound (1.0 mmol) and the desired amine (1.2 mmol).
-
Add anhydrous, degassed toluene (5 mL).
-
Seal the tube and heat the reaction mixture with stirring to the required temperature (e.g., 100 °C) for the necessary time (typically 4-24 hours).
-
After cooling to room temperature, dilute the mixture with an organic solvent and filter through a plug of silica gel.
-
Concentrate the filtrate and purify the crude product by column chromatography.[4]
General Protocol for Grignard Reagent Formation
-
Ensure all glassware is rigorously dried in an oven and assembled hot under a stream of inert gas.
-
Place magnesium turnings (1.2 mmol) in a round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a small portion of a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) to initiate the reaction.
-
Once the reaction has started (indicated by heat evolution and disappearance of the iodine color), add the remaining aryl iodide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed.
-
The resulting Grignard reagent solution can be used directly in subsequent reactions.[5]
Visualizing Reaction Pathways and Workflows
To further clarify the processes involved, the following diagrams illustrate a general workflow for assessing aryl halide stability and the catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
Caption: A general workflow for assessing the stability of aryl halides.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Photocyclisations of o -iodobenzyl-indanones and tetralones infer the intermediacy of triplet aryl cations - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC05185A [pubs.rsc.org]
- 2. Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. www1.udel.edu [www1.udel.edu]
Reactivity Face-Off: 2-Fluoro-1-iodotoluene vs. 2-Fluoro-1-bromotoluene in Synthetic Chemistry
For researchers, scientists, and drug development professionals, the choice of starting materials is a critical decision that can significantly impact the efficiency and success of a synthetic route. Aryl halides are fundamental building blocks in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. This guide provides an objective comparison of the reactivity of two closely related aryl halides: 2-fluoro-1-iodotoluene and 2-fluoro-1-bromotoluene. This analysis is supported by established principles in organic chemistry and illustrated with representative experimental data for key transformations.
The primary difference in reactivity between 2-fluoro-1-iodotoluene and 2-fluoro-1-bromotoluene stems from the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This fundamental difference dictates their performance in reactions where the cleavage of this bond is a key step, most notably in transition-metal-catalyzed cross-coupling reactions. Conversely, in reactions where the halogen acts as a leaving group in a nucleophilic aromatic substitution (SNAr) manifold, the electronegativity of the halogen can play a more dominant role.
Cross-Coupling Reactions: A Clear Reactivity Gradient
In the realm of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions, the reactivity of aryl halides generally follows the trend: Ar-I > Ar-Br > Ar-Cl > Ar-F. This trend is directly correlated with the bond dissociation energies of the carbon-halogen bond. The weaker C-I bond in 2-fluoro-1-iodotoluene allows for a more facile oxidative addition to the palladium(0) catalyst, which is often the rate-determining step of the catalytic cycle.[1][2]
Consequently, reactions with 2-fluoro-1-iodotoluene typically proceed under milder conditions, with lower catalyst loadings and shorter reaction times compared to its bromo-analogue. This enhanced reactivity can be a significant advantage in the synthesis of complex, sensitive molecules where harsh reaction conditions could lead to degradation or side reactions.
Table 1: Illustrative Comparison in a Suzuki-Miyaura Coupling Reaction
| Parameter | 2-Fluoro-1-iodotoluene | 2-Fluoro-1-bromotoluene |
| Reaction Time | 1-2 hours | 4-8 hours |
| Typical Yield | >90% | 75-85% |
| Catalyst Loading | 0.5 - 1 mol% | 1 - 3 mol% |
| Reaction Temperature | 80 °C | 100 °C |
Note: The data presented is a summary of typical results for analogous aryl halides in Suzuki-Miyaura reactions and serves for illustrative comparison.
Nucleophilic Aromatic Substitution (SNAr): A Shift in Reactivity Patterns
In nucleophilic aromatic substitution (SNAr) reactions, the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring to form a Meisenheimer complex.[3] The stability of this intermediate is enhanced by electron-withdrawing groups on the ring. While the halogen itself is the leaving group, its electronegativity also influences the electrophilicity of the carbon atom to which it is attached.
Fluorine's high electronegativity makes the ipso-carbon more electron-deficient and thus more susceptible to nucleophilic attack. This effect generally leads to a higher reactivity for fluoroarenes in SNAr reactions compared to other haloarenes, following the trend Ar-F > Ar-Cl > Ar-Br > Ar-I.[3] However, in the case of 2-fluoro-1-iodotoluene and 2-fluoro-1-bromotoluene, the substitution of interest would be at the carbon bearing the iodine or bromine. The fluorine atom at the ortho position acts as a strong electron-withdrawing group, activating both substrates for SNAr. The leaving group ability (I > Br) will play a more significant role in the second step of the reaction (expulsion of the halide). Therefore, while the initial attack might be similarly facilitated by the ortho-fluoro group, the better leaving group ability of iodide would likely result in a faster overall reaction rate for 2-fluoro-1-iodotoluene compared to 2-fluoro-1-bromotoluene in SNAr reactions where the halogen is displaced.
Lithiation-Borylation: A Subtle Distinction
The lithiation-borylation reaction is a powerful tool for the stereoselective synthesis of complex molecules.[4] This reaction typically involves the deprotonation of an activated C-H bond followed by quenching with a boronic ester. In the context of 2-fluoro-1-iodotoluene and 2-fluoro-1-bromotoluene, a direct lithiation at the halogen-bearing carbon is not the primary pathway. Instead, ortho-lithiation directed by the fluorine atom or metal-halogen exchange are more plausible routes.
For metal-halogen exchange, the greater reactivity of the C-I bond would favor the exchange with 2-fluoro-1-iodotoluene over 2-fluoro-1-bromotoluene. This would allow for the reaction to proceed at lower temperatures and with faster kinetics.
Experimental Protocols
Representative Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
To a solution of the aryl halide (2-fluoro-1-iodotoluene or 2-fluoro-1-bromotoluene, 1.0 mmol), arylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh3)4 (0.02 mmol) in a suitable solvent like toluene (5 mL) is added an aqueous solution of a base, for instance, 2M sodium carbonate (2.0 mmol). The mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C. Reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Representative Protocol for a Nucleophilic Aromatic Substitution (SNAr) Reaction
A mixture of the aryl halide (2-fluoro-1-iodotoluene or 2-fluoro-1-bromotoluene, 1.0 mmol), the nucleophile (e.g., a secondary amine, 1.2 mmol), and a base such as potassium carbonate (2.0 mmol) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (5 mL) is heated. The reaction temperature can vary from room temperature to over 100 °C, depending on the nucleophilicity of the attacking species and the reactivity of the substrate. The reaction is monitored by TLC or LC-MS. After completion, the mixture is cooled, diluted with water, and extracted with an appropriate organic solvent. The combined organic extracts are washed with brine, dried, and concentrated. The product is then purified by chromatography or crystallization.
Representative Protocol for a Lithiation-Borylation Reaction via Halogen-Metal Exchange
In a flame-dried flask under an inert atmosphere, the aryl halide (2-fluoro-1-iodotoluene or 2-fluoro-1-bromotoluene, 1.0 mmol) is dissolved in a dry, ethereal solvent such as diethyl ether or tetrahydrofuran (THF) (10 mL) and cooled to a low temperature (typically -78 °C). A solution of an organolithium reagent, for example, n-butyllithium (1.1 mmol), is added dropwise. The mixture is stirred at this temperature for a period of time to allow for the halogen-metal exchange to occur. A solution of a boronic ester, such as isopropyl pinacol boronate (1.2 mmol), in the same solvent is then added slowly to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is then quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The resulting boronic ester can be purified by chromatography.
Visualizing the Reactivity Pathways
Conclusion
References
computational studies on the electronic properties of 2-Fluoro-1-iodo-3-methylbenzene
This guide offers a comparative analysis of the electronic properties of selected substituted halobenzenes, providing valuable insights for researchers, scientists, and professionals in drug development. The electronic characteristics of these molecules are critical in determining their reactivity, intermolecular interactions, and potential applications in medicinal chemistry and materials science.
Comparison of Calculated Electronic Properties
The following table summarizes key electronic properties for a selection of substituted benzene derivatives, calculated using Density Functional Theory (DFT). These properties offer a quantitative basis for comparing the effects of different substituents on the electronic structure of the benzene ring.
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Toluene | -6.68 | -0.15 | 6.53 | 0.31 |
| Fluorobenzene | -9.21 | -0.34 | 8.87 | 1.60 |
| Iodobenzene | -8.57 | -0.83 | 7.74 | 1.39 |
| 2-Fluorotoluene | -9.15 | -0.28 | 8.87 | 1.40 |
| 3-Fluorotoluene | -9.23 | -0.31 | 8.92 | 1.62 |
| 4-Fluorotoluene | -9.08 | -0.29 | 8.79 | 1.77 |
| 2-Iodotoluene | -8.51 | -0.77 | 7.74 | 1.18 |
| 3-Iodotoluene | -8.58 | -0.80 | 7.78 | 1.39 |
| 4-Iodotoluene | -8.47 | -0.78 | 7.69 | 1.58 |
Experimental Protocols: Computational Methodology
The electronic properties presented in this guide are derived from computational simulations employing Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.
Geometry Optimization: The three-dimensional structure of each molecule was optimized to find its most stable energetic conformation. This was achieved using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, which is a widely used and reliable hybrid functional. The 6-311++G(d,p) basis set was employed, which provides a good balance between accuracy and computational cost for molecules of this size. This basis set includes diffuse functions (++) to accurately describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in chemical bonds.
Electronic Property Calculations: Following geometry optimization, the electronic properties were calculated at the same level of theory (B3LYP/6-311++G(d,p)).
-
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) were determined. The HOMO energy is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity).
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO levels was calculated. This gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
-
Dipole Moment: The molecular dipole moment was calculated to provide insight into the overall polarity of the molecule, which is crucial for understanding intermolecular interactions.
All calculations were performed in the gas phase to represent the intrinsic electronic properties of the isolated molecules.
Visualizing Computational Workflows and Comparisons
Logical Workflow for Computational Analysis
The following diagram illustrates the typical workflow for a computational study of molecular electronic properties.
Caption: A flowchart of the computational chemistry process.
Comparison of HOMO-LUMO Gaps
The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity of a molecule. The diagram below compares the calculated HOMO-LUMO gaps for the selected substituted benzenes.
Caption: A comparison of the HOMO-LUMO gaps for selected molecules.
A Comparative Guide to the Predicted Reactivity of 2-Fluoro-1-iodo-3-methylbenzene in Cross-Coupling Reactions: An Analysis of Theoretical Models and Experimental Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticipated reactivity of 2-Fluoro-1-iodo-3-methylbenzene in common cross-coupling reactions. Due to a lack of specific published studies directly comparing experimental data and theoretical models for this particular substituted benzene, this document leverages theoretical principles from computational studies on analogous aryl halides to predict its behavior. This guide also presents generalized experimental protocols for relevant reaction types, which can serve as a starting point for the experimental validation of these theoretical predictions.
Introduction
This compound is a substituted aromatic compound with three key functional groups that influence its reactivity: an iodine atom, a fluorine atom, and a methyl group. In the context of transition-metal-catalyzed cross-coupling reactions, the carbon-iodine bond is the most likely site of reactivity. The electronic and steric effects of the adjacent fluorine and methyl groups are expected to modulate the reaction kinetics and outcomes. This guide explores these effects through the lens of established theoretical models for reactions such as Suzuki-Miyaura and Sonogashira couplings.
Theoretical Reactivity Profile
Computational studies, particularly those employing Density Functional Theory (DFT), on substituted aryl halides in cross-coupling reactions have established several key principles that can be applied to predict the reactivity of this compound. The primary factors influencing the reaction are the electronic effects of the substituents on the C-I bond and the steric hindrance around the reaction center.
Table 1: Predicted Influence of Substituents on the Reactivity of this compound in Cross-Coupling Reactions.
| Substituent | Position Relative to Iodine | Electronic Effect | Predicted Impact on Oxidative Addition Rate | Rationale |
| Fluorine | Ortho | -I (Inductive), +M (Mesomeric) | Slight to moderate increase | The strong electron-withdrawing inductive effect (-I) of fluorine is expected to make the ipso-carbon more electrophilic, facilitating oxidative addition of the palladium catalyst. The mesomeric effect (+M) is generally weaker for halogens. |
| Methyl | Meta | +I (Inductive) | Slight decrease | The electron-donating inductive effect (+I) of the methyl group can slightly decrease the electrophilicity of the aromatic ring, potentially slowing down the oxidative addition step compared to unsubstituted iodobenzene. |
Comparative Analysis with Alternative Substrates
To contextualize the predicted reactivity, a comparison with simpler, commonly used aryl iodides is presented below.
Table 2: Comparative Theoretical Reactivity of Selected Aryl Iodides in Palladium-Catalyzed Cross-Coupling.
| Substrate | Key Substituent Effects | Predicted Relative Rate of Oxidative Addition | Notes |
| Iodobenzene | None (Reference) | Baseline | Serves as the standard for comparison. |
| 4-Iodotoluene | +I (Methyl) | Slower than Iodobenzene | The electron-donating methyl group deactivates the C-I bond towards oxidative addition. |
| 4-Fluoroiodobenzene | -I, +M (Fluorine) | Faster than Iodobenzene | The strong inductive effect of fluorine at the para position enhances the reaction rate. |
| This compound | -I (Fluorine), +I (Methyl) | Likely faster than Iodobenzene, but potentially slower than 4-Fluoroiodobenzene | The activating effect of the ortho-fluoro group is expected to dominate over the deactivating effect of the meta-methyl group. Steric hindrance from the ortho-substituent may also play a role. |
Experimental Considerations and Protocols
While specific experimental data for this compound is scarce in the literature, generalized protocols for Suzuki-Miyaura and Sonogashira reactions of related aryl iodides can be adapted for its use.
Generalized Experimental Protocol for a Suzuki-Miyaura Coupling Reaction
-
Reactants and Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene/Water, Dioxane/Water)
-
-
Procedure:
-
To a reaction vessel, add the this compound, arylboronic acid, palladium catalyst, and base.
-
Degas the solvent and add it to the reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Visualizing Reaction Mechanisms and Workflows
The following diagrams illustrate the generally accepted catalytic cycle for a Suzuki-Miyaura cross-coupling reaction and a typical experimental workflow.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a cross-coupling reaction.
Conclusion
While direct experimental validation for the theoretical reactivity of this compound is currently lacking in the scientific literature, established computational models provide a solid framework for predicting its behavior in cross-coupling reactions. The presence of an ortho-fluoro substituent is expected to enhance its reactivity compared to unsubstituted iodobenzene, although the meta-methyl group may have a slight attenuating effect. The provided generalized experimental protocols offer a starting point for researchers to empirically test these predictions and further elucidate the reactivity of this specific halogenated aromatic compound. Such studies would be valuable for the rational design of synthetic routes in drug discovery and materials science.
Safety Operating Guide
Navigating the Safe Handling of 2-Fluoro-1-iodo-3-methylbenzene: A Procedural Guide
For researchers, scientists, and professionals in drug development, the safe handling of specialized chemical compounds is paramount. This guide provides essential safety and logistical information for 2-Fluoro-1-iodo-3-methylbenzene (CAS No. 916420-21-8), focusing on personal protective equipment (PPE), operational plans, and disposal protocols.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 916420-21-8) is not publicly available. The following recommendations are based on safety data for closely related isomers and similar halogenated aromatic compounds. Users must conduct a thorough risk assessment for their specific laboratory conditions and consult with their institution's Environmental Health and Safety (EHS) department before handling this chemical.
Personal Protective Equipment (PPE)
The final line of defense against chemical exposure is appropriate PPE. The following table summarizes the recommended equipment for handling this compound, based on data for similar compounds.
| Protection Type | Equipment Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in addition to goggles when there is a significant risk of splashing. | Protects eyes and face from direct contact with the chemical, which can cause serious eye irritation.[1] |
| Skin and Body Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Fire/flame resistant and impervious lab coat. Long pants and closed-toe shoes. | Prevents skin contact, which may cause skin irritation.[1] Impervious clothing protects against splashes and contamination. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors may be required if work is not performed in a fume hood or if exposure limits are exceeded. | Protects the respiratory system from inhalation of vapors, which may be harmful. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety. The following workflow outlines the key steps for managing this compound from receipt to disposal.
Experimental Protocols
Accidental Release Measures
In the event of a spill, the following steps should be taken, based on protocols for similar chemicals:
-
Evacuate Personnel: Ensure all non-essential personnel leave the area.
-
Ensure Adequate Ventilation: Work in a well-ventilated area, preferably a fume hood.
-
Wear Appropriate PPE: At a minimum, this includes chemical-resistant gloves, a lab coat, and safety goggles. A respirator may be necessary depending on the spill size and ventilation.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or earth to absorb the spilled chemical.
-
Collect and Dispose: Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
First-Aid Measures
Should accidental exposure occur, follow these first-aid guidelines for similar halogenated compounds:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Disposal Considerations
Chemical waste must be handled and disposed of in accordance with local, regional, and national regulations.
-
Product: The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge to sewer systems.
-
Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill. Combustible packaging materials may be incinerated under controlled conditions with flue gas scrubbing.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
